molecular formula C20H21N3O3 B10787556 Cycloechinulin

Cycloechinulin

Cat. No.: B10787556
M. Wt: 351.4 g/mol
InChI Key: RCTQPWJZZZLMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione is a natural product found in Aspergillus ochraceus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

InChI

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)

InChI Key

RCTQPWJZZZLMBI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C

Origin of Product

United States

Foundational & Exploratory

Cycloechinulin (CAS 143086-29-7): Structural Elucidation, Biosynthetic Origins, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cycloechinulin (CAS 143086-29-7) is a bioactive diketopiperazine alkaloid primarily isolated from marine and terrestrial fungal strains of the genus Aspergillus, specifically Aspergillus ochraceus and Aspergillus novofumigatus.[1] As a member of the prenylated indole alkaloid family, it shares a structural lineage with neoechinulins, compounds noted for their significant cytoprotective and antiviral properties.

This technical guide provides a comprehensive analysis of Cycloechinulin, moving beyond basic identification to explore its chemical architecture, biosynthetic logic, and isolation methodologies. It is designed for medicinal chemists and pharmacognosists requiring actionable data for drug discovery and metabolic profiling.

Part 1: Chemical Architecture and Stereochemistry

Structural Identity

Cycloechinulin is defined by a rigid diketopiperazine (DKP) core fused to a prenylated indole moiety. The molecule exhibits a unique pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione scaffold, which imparts significant thermodynamic stability and lipophilicity, facilitating membrane permeability.

Key Chemical Features:

  • Core Scaffold: Tryptophan-alanine derived diketopiperazine.

  • Prenylation: A characteristic isoprenoid unit attached to the indole nucleus, essential for biological interaction and lipophilicity.

  • Stereochemistry: The CAS 143086-29-7 designation specifically refers to the (3S) isomer, reflecting the natural L-amino acid biosynthetic origin.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of the Cycloechinulin molecule.

Cycloechinulin_Structure Fig 1. Structural Architecture of Cycloechinulin (CAS 143086-29-7) Indole Indole Core (Aromatic Stability) DKP Diketopiperazine Ring (Peptidomimetic Scaffold) Indole->DKP Fused via C-N bond Prenyl Prenyl Group (Lipophilic Anchor) Indole->Prenyl C-C alkylation Stereo (3S)-Configuration (Bioactivity Determinant) DKP->Stereo Chiral Center @ C3

[2]

Part 2: Biosynthesis and Synthetic Logic

Biosynthetic Pathway

The biosynthesis of Cycloechinulin follows a Non-Ribosomal Peptide Synthetase (NRPS) pathway, common to fungal alkaloids. The process is enzymatically driven, ensuring high stereoselectivity.

  • Precursor Activation: L-Tryptophan and L-Alanine are activated by adenylation domains within the NRPS module.

  • Condensation: The amino acids are coupled to form a dipeptidyl intermediate.

  • Cyclization: Intramolecular nucleophilic attack forms the diketopiperazine (DKP) ring.

  • Prenylation: A dimethylallyl tryptophan synthase (DMATS) transfers a dimethylallyl group from DMAPP (dimethylallyl pyrophosphate) to the indole ring.

  • Oxidative Modification: Cytochrome P450 monooxygenases may catalyze further desaturation or oxidation to yield the final Cycloechinulin scaffold.

Biosynthetic Flow Diagram

The following workflow details the enzymatic cascade from primary metabolites to the final alkaloid.

Biosynthesis_Flow Fig 2. Biosynthetic Logic: From Amino Acids to Cycloechinulin Trp L-Tryptophan NRPS NRPS Module (Condensation) Trp->NRPS Ala L-Alanine Ala->NRPS DMAPP DMAPP (Prenyl Donor) Dipeptide Trp-Ala Dipeptide NRPS->Dipeptide DMATS Prenyltransferase (DMATS) P450 P450 Monooxygenase (Desaturation) DMATS->P450 Cyclo Cycloechinulin (CAS 143086-29-7) P450->Cyclo Brevianamide Brevianamide F (DKP Core) Dipeptide->Brevianamide Brevianamide->DMATS + DMAPP

Part 3: Isolation and Analytical Protocols

To ensure reproducibility, the following isolation protocol is standardized for Aspergillus species. This workflow prioritizes yield and purity using self-validating chromatographic steps.

Extraction and Purification Workflow

Step 1: Fermentation & Extraction

  • Culture: Inoculate Aspergillus ochraceus on rice or liquid Wickerham medium. Incubate for 14–21 days at 25°C.

  • Extraction: Macerate biomass with Ethyl Acetate (EtOAc). The lipophilic nature of Cycloechinulin ensures high recovery in the organic phase.

  • Partition: Wash the EtOAc extract with water to remove sugars and salts. Evaporate to dryness.

Step 2: Chromatographic Isolation

  • Flash Chromatography: Subject crude extract to a Silica Gel 60 column.

    • Mobile Phase: Gradient elution using Chloroform:Methanol (100:0

      
       90:10).
      
    • Target Fraction: Cycloechinulin typically elutes in fractions with moderate polarity (approx. 95:5 CHCl

      
      :MeOH).
      
  • HPLC Purification (Polishing):

    • Column: C18 Reverse Phase (e.g., ODS-A, 5

      
      m).
      
    • Solvent System: Methanol:Water (70:30 v/v) isocratic elution.

    • Detection: UV at 254 nm and 280 nm (characteristic Indole absorption).

Analytical Characterization Data

The following table summarizes the expected spectroscopic signatures for validation.

Analytical MethodDiagnostic Signal / FeatureStructural Insight

H NMR (DMSO-

)

10.5–11.0 (s, 1H)
Indole NH proton (Hydrogen bonding)

1.4–1.5 (s, 6H)
Gem-dimethyl protons of the prenyl group

5.0–6.0 (m)
Olefinic protons (Prenyl & DKP desaturation)

C NMR

160–170 ppm
Amide Carbonyls (C=O) of DKP ring

100–140 ppm
Aromatic & Olefinic carbons
Mass Spectrometry

351.4

Molecular Ion (Formula C

H

N

O

)
UV-Vis

225, 280, 340 nm
Indole chromophore conjugation

Part 4: Pharmacological Potential

While often used as a chemical probe, Cycloechinulin and its congeners (Neoechinulins) exhibit specific biological activities relevant to drug development.

Mechanism of Action
  • Ecological Role: Functions as an antifeedant and insecticide (e.g., against Helicoverpa zea), suggesting potent interaction with invertebrate ion channels or metabolic enzymes.

  • Cytotoxicity: Exhibits moderate cytotoxic activity against specific tumor cell lines, likely mediated through the induction of oxidative stress or intercalation due to the planar indole-DKP structure.

  • Antiviral & Cytoprotective: Related compounds (Neoechinulin A) inhibit Hepatitis C Virus (HCV) replication and protect PC12 cells from peroxynitrite-induced damage. Cycloechinulin serves as a critical structure-activity relationship (SAR) benchmark for these effects.

Research Applications
  • Metabolic Profiling: Used as a chemotaxonomic marker for Aspergillus contamination in food crops.

  • DKP Scaffold Libraries: The rigid backbone is a privileged structure for designing peptidomimetics with high oral bioavailability.

Part 5: References

  • National Institutes of Health (PMC). (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview. Retrieved from [Link]

Sources

The Fungal Treasure Trove: A Technical Guide to the Natural Sources and Analysis of Cycloechinulin and Related Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess significant biological activities. Among these, the indole diketopiperazine alkaloids, a class that includes cycloechinulin, have garnered considerable interest from the scientific community. This technical guide provides an in-depth exploration of the natural sources of cycloechinulin and its related fungal metabolites. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the fungal producers, biosynthetic pathways, and methodologies for isolation, purification, and characterization. Furthermore, this guide delves into the known biological activities of these compounds, providing a foundation for future research and development endeavors.

Introduction: The Significance of Fungal Diketopiperazines

Fungi, particularly those belonging to the genera Aspergillus and Penicillium, are a rich source of indole diketopiperazine alkaloids.[1][2][3] These complex nitrogen-containing heterocyclic compounds are synthesized from the condensation of L-tryptophan with another amino acid, leading to a remarkable diversity of structures and biological functions.[3][4] Cycloechinulin, a member of this family, is a diketopiperazine fungal metabolite that has been isolated from various fungal species.[5][6] The intricate chemical architectures and potent biological activities of these compounds, ranging from antimicrobial and antiviral to cytotoxic and anti-inflammatory properties, make them attractive candidates for drug discovery and development.[2][3][7] This guide will provide a detailed examination of cycloechinulin and its chemical relatives, offering practical insights for their study.

Natural Fungal Sources of Cycloechinulin and its Analogs

The primary producers of cycloechinulin and related indole diketopiperazine alkaloids are filamentous fungi, with a notable prevalence in the genera Aspergillus and Eurotium. The genus Eurotium is the teleomorph (sexual reproductive stage) of Aspergillus, and many species are known for their production of a wide array of secondary metabolites.[8][9][10][11][12]

Key Fungal Producers

Several species of Aspergillus and Eurotium have been identified as producers of cycloechinulin and its derivatives. These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying vegetation, and as food contaminants.[8][13] Some of the key fungal species are listed in the table below.

Fungal SpeciesProduced MetabolitesReference(s)
Aspergillus novofumigatusent-Cycloechinulin, Novoamauromine[5]
Aspergillus chevalieriIndole diketopiperazines[4]
Aspergillus sp. FS445 (deep-sea derived)Aspechinulins A-D and other indole diketopiperazines[3]
Eurotium cristatumEurocristatine, Variecolorin J, Echinulin, Neoechinulin A, Neoechinulin E[11]
Aspergillus amstelodami8-hydroxyechinulin, Variecolorin G, Echinulin, Neoechinulin A, Eurocristatine[14]
Aspergillus ruberEchinulin, Neoechinulin[15]
The Genus Eurotium: A Prolific Source

The genus Eurotium is particularly noteworthy for its production of a diverse range of secondary metabolites, including anthraquinones, benzaldehyde derivatives, and indole diketopiperazine alkaloids.[8][10] These fungi are often found in environments with high salt or sugar concentrations and are considered important in the food industry for the fermentation of products like certain teas.[8][11] Their metabolic plasticity makes them a valuable resource for the discovery of novel bioactive compounds.

Biosynthesis of Echinulin-Type Alkaloids

The biosynthesis of cycloechinulin and its relatives, such as echinulin, involves a complex series of enzymatic reactions. While the specific pathway for cycloechinulin is not fully elucidated in the provided search results, the biosynthesis of the closely related and well-studied echinulin in Aspergillus ruber provides a representative model.[15] The pathway begins with the formation of a diketopiperazine core from L-tryptophan and L-alanine, followed by a series of prenylations catalyzed by prenyltransferases.[15]

Biosynthesis cluster_0 Core Synthesis cluster_1 Prenylation Events cluster_2 Further Modifications L-Tryptophan L-Tryptophan Diketopiperazine Core Diketopiperazine Core L-Tryptophan->Diketopiperazine Core NRPS L-Alanine L-Alanine L-Alanine->Diketopiperazine Core NRPS Preechinulin Preechinulin Diketopiperazine Core->Preechinulin EchPT1 (C2-prenylation) Echinulin & Neoechinulins Echinulin & Neoechinulins Preechinulin->Echinulin & Neoechinulins EchPT2 (multiple prenylations) Cycloechinulin & Analogs Cycloechinulin & Analogs Echinulin & Neoechinulins->Cycloechinulin & Analogs Oxidations, Cyclizations, etc.

Figure 1: A generalized biosynthetic pathway for echinulin-type alkaloids.

Genome mining in Aspergillus ruber has revealed that the biosynthesis of the highly prenylated echinulin and neoechinulin is surprisingly controlled by just two prenyltransferases, EchPT1 and EchPT2.[15] EchPT1 catalyzes the initial reverse C2-prenylation of the diketopiperazine scaffold to form preechinulin.[15] Subsequently, the unique prenyltransferase EchPT2 can catalyze up to three consecutive dimethylallyl additions to preechinulin and its dehydrated forms, leading to a variety of prenylated derivatives.[15] Further enzymatic modifications, such as oxidations and cyclizations, would then lead to the formation of cycloechinulin and other complex analogs.

Isolation and Purification of Cycloechinulin and Related Metabolites

The successful isolation and purification of cycloechinulin and its analogs from fungal cultures is a critical step for their structural elucidation and biological evaluation. A general workflow for this process is outlined below.

Experimental Workflow

Figure 2: A typical experimental workflow for the isolation and analysis of fungal metabolites.

Detailed Protocol: Fungal Culture and Extraction
  • Fungal Inoculation and Culture:

    • Prepare a suitable culture medium, such as Potato Dextrose Broth (PDB) or Czapek's medium.[14][16]

    • Inoculate the sterile medium with the desired fungal strain (e.g., Aspergillus novofumigatus).

    • Incubate the culture under appropriate conditions of temperature and agitation for a sufficient period to allow for the production of secondary metabolites.[14]

  • Extraction of Fungal Metabolites:

    • Separate the fungal mycelia from the culture broth by filtration.[16]

    • Dry the mycelia and grind them to a fine powder.[16]

    • Extract the powdered mycelia and the culture filtrate separately with an organic solvent, such as ethyl acetate or a chloroform/methanol mixture.[14][16] The choice of solvent is crucial and can be optimized based on the polarity of the target compounds.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[16]

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, requires further purification. This is typically achieved through a series of chromatographic techniques:

  • Column Chromatography: The crude extract is first subjected to column chromatography using a stationary phase like silica gel. Elution with a gradient of solvents of increasing polarity separates the compounds based on their affinity for the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by HPLC, often using a reverse-phase column (e.g., C18). This technique provides high resolution and is essential for obtaining pure compounds.

Structural Elucidation and Analytical Techniques

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Analytical TechniquePurposeReference(s)
Mass Spectrometry (MS) Determination of molecular weight and elemental composition (High-Resolution MS).[14][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the carbon-hydrogen framework and stereochemistry (1D and 2D NMR).[14][17]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[17]
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Determination of the absolute configuration of chiral molecules.[2]

Modern analytical approaches often combine a separation technique with a detection method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the rapid identification and quantification of known compounds in a complex mixture.[18]

Biological Activities of Cycloechinulin and Related Fungal Metabolites

Indole diketopiperazine alkaloids, including cycloechinulin and its analogs, exhibit a wide range of biological activities, making them a focal point of drug discovery research.

Overview of Bioactivities

Bioactivities Cycloechinulin & Analogs Cycloechinulin & Analogs Antimicrobial Antimicrobial Cycloechinulin & Analogs->Antimicrobial Antiviral Antiviral Cycloechinulin & Analogs->Antiviral Cytotoxic Cytotoxic Cycloechinulin & Analogs->Cytotoxic Anti-inflammatory Anti-inflammatory Cycloechinulin & Analogs->Anti-inflammatory Antioxidant Antioxidant Cycloechinulin & Analogs->Antioxidant

Figure 3: A summary of the diverse biological activities of cycloechinulin and related fungal metabolites.

Specific Biological Effects
  • Antimicrobial and Antifungal Activity: Several indole diketopiperazines have demonstrated inhibitory activity against various bacteria and fungi.[4][7]

  • Antiviral Activity: Neoechinulin B, a related compound, has shown activity against the Hepatitis C virus (HCV) and SARS-CoV-2.[19]

  • Cytotoxic and Anticancer Activity: Many diketopiperazine alkaloids exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.[3][4][7] For instance, some variecolorins have shown cytotoxic activity against NCI-H460 and HL-60 cell lines.[7]

  • Anti-inflammatory Activity: Certain indole diketopiperazines have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[2][3] Neoechinulin A has demonstrated anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways.[20]

  • Antioxidant Activity: The antioxidant properties of some of these compounds have been reported, which may contribute to their cytoprotective effects.[20][21]

The diverse biological activities of these fungal metabolites underscore their potential as lead compounds for the development of new therapeutic agents.

Conclusion and Future Perspectives

The fungal kingdom, particularly the genera Aspergillus and Eurotium, represents a vast and largely untapped resource for the discovery of novel, bioactive secondary metabolites. Cycloechinulin and its related indole diketopiperazine alkaloids exemplify the chemical complexity and therapeutic potential of these natural products. This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, isolation, and biological activities of these fascinating compounds.

Future research in this field should focus on several key areas:

  • Exploration of Novel Fungal Strains: Bioprospecting in unique and underexplored environments, such as marine and endophytic fungi, is likely to yield novel producers of these alkaloids.

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these complex molecules will enable their biosynthetic engineering and the production of novel analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these bioactive compounds is crucial for their development as therapeutic agents.

  • Medicinal Chemistry Efforts: The structural modification of these natural products can lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the methodologies and knowledge outlined in this guide, researchers can continue to unlock the potential of fungal metabolites like cycloechinulin for the benefit of human health.

References

  • Ma, S., et al. (2016).
  • Ishikawa, K., et al. (2010).
  • Li, Y., et al. (2022).
  • Ding, L., et al. (2024). Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum. PMC - NIH.
  • He, F., et al. (2020). Indole diketopiperazine alkaloids from the deep-sea-derived fungus Aspergillus sp. FS445. Taylor & Francis Online.
  • Ningsih, N., et al. (2023). Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426. PMC.
  • Chen, A., et al. (2023). Secondary Metabolites from the Genus Eurotium and Their Biological Activities. MDPI.
  • Unknown. (n.d.). Eurotium (Asp.) amstelodami. Explain my ERMI.
  • Unknown. (n.d.). Elucidation of the Biosynthesis of Echinulin and Other Fungal Secondary Metabolites in Ascomycetes. open_UMR - Philipps-Universität Marburg.
  • Chen, A., et al. (2023). Secondary Metabolites from the Genus Eurotium and Their Biological Activities. PubMed.
  • Chen, A., et al. (2023). Secondary Metabolites from Genus Eurotium and Their Biological Activities.
  • Unknown. (n.d.). Eurotium. Wikipedia.
  • Unknown. (n.d.). The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota. Frontiers.
  • Hossain, R., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. PMC.
  • Kuramochi, K., et al. (2008).
  • Unknown. (n.d.). Cycloechinulin | Fungal Metabolite. MedchemExpress.com.
  • Pokrovskii, M., et al. (2022).
  • Zhang, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.
  • Wang, Y., et al. (2022).
  • Unknown. (n.d.). Isolation and identification of an endophytic fungus producing paclitaxel from Taxus wallichianavar mairei. PubMed.
  • Unknown. (2015). Isolation and identification of an endophytic fungus producing paclitaxel from Taxus wallichiana var mairei.

Sources

The Echinulin Alkaloids: A Historical and Biosynthetic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Class of Prenylated Indole Alkaloids

The echinulin class of alkaloids represents a fascinating and structurally diverse family of fungal secondary metabolites. Characterized by a core diketopiperazine scaffold derived from L-tryptophan and L-alanine, their complexity is further elaborated by a series of prenylations on the indole ring. First discovered as a metabolite of Aspergillus species, the family has since expanded to include a wide array of congeners, many of which exhibit significant biological activities.[1] This guide provides an in-depth exploration of the history of their discovery, from initial isolation and structural elucidation to the intricate details of their biosynthesis and the ever-expanding landscape of their known biological functions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and therapeutic potential of these complex natural products.

Part 1: The Dawn of Discovery - The Isolation and Structural Elucidation of Echinulin

The story of the echinulin alkaloids begins with the isolation of the parent compound, echinulin, from fungi of the genus Aspergillus.[2] The initial discovery was a testament to the meticulous work of early natural product chemists who sought to identify the bioactive constituents of these microorganisms. The molecular formula of echinulin was established as C29H39N3O2.[3]

The structural elucidation of echinulin in the mid-20th century was a significant challenge, relying on classical methods of chemical degradation and the nascent application of spectroscopic techniques. These early studies revealed the presence of an indole nucleus and a diketopiperazine ring, formed from the condensation of L-alanine and a modified tryptophan residue. The characteristic feature of echinulin, the presence of multiple isoprenoid units attached to the indole core, was a particularly intriguing structural puzzle. Through a combination of chemical intuition and painstaking experimental work, the complete structure of echinulin was eventually pieced together, laying the foundation for the discovery of an entire class of related natural products.

Part 2: The Biosynthetic Blueprint - From Amino Acids to Complex Alkaloids

The biosynthesis of echinulin class alkaloids is a remarkable example of nature's ability to construct complex molecules from simple building blocks. The journey begins with the formation of the cyclic dipeptide, cyclo-L-alanyl-L-tryptophyl, which serves as the foundational scaffold for subsequent modifications.[4][5][6]

The key to the structural diversity of the echinulin family lies in a series of prenylation reactions, catalyzed by a specialized class of enzymes known as prenyltransferases.[2][7][8][9] These enzymes facilitate the transfer of dimethylallyl pyrophosphate (DMAPP) to the electron-rich indole ring of the diketopiperazine precursor.

Recent studies have identified two key prenyltransferases from Aspergillus ruber that orchestrate the echinulin biosynthesis through a unique sequential prenylation cascade.[2][7][8] The first enzyme, EchPT1, catalyzes the initial prenylation event, leading to the formation of preechinulin.[2][7][8] Subsequently, a second and highly versatile enzyme, EchPT2, takes over, attaching up to three additional dimethylallyl groups to preechinulin and its dehydrogenated forms, neoechinulins A and B.[2][7][8] This remarkable enzymatic activity is responsible for generating a vast array of over 23 di- to tetra-prenylated derivatives, showcasing an unprecedented level of catalytic promiscuity and contributing significantly to the structural diversity of this alkaloid class.[2][7][8]

Echinulin_Biosynthesis Echinulin Biosynthetic Pathway cluster_0 Core Scaffold Formation cluster_1 Sequential Prenylation Cascade L-Tryptophan L-Tryptophan Cyclo(L-alanyl-L-tryptophyl) Cyclo(L-alanyl-L-tryptophyl) L-Tryptophan->Cyclo(L-alanyl-L-tryptophyl) L-Alanine L-Alanine L-Alanine->Cyclo(L-alanyl-L-tryptophyl) Preechinulin Preechinulin Cyclo(L-alanyl-L-tryptophyl)->Preechinulin EchPT1 + DMAPP Echinulin Echinulin Preechinulin->Echinulin EchPT2 + 2 DMAPP Neoechinulin_A Neoechinulin_A Preechinulin->Neoechinulin_A EchPT2 + DMAPP(s) Neoechinulin_B Neoechinulin_B Preechinulin->Neoechinulin_B EchPT2 + DMAPP(s) Other_prenylated_derivatives Other_prenylated_derivatives Echinulin->Other_prenylated_derivatives Further modifications Neoechinulin_A->Other_prenylated_derivatives Further modifications Neoechinulin_B->Other_prenylated_derivatives Further modifications

Caption: Simplified biosynthetic pathway of echinulin class alkaloids.

Part 3: An Expanding Family - The Diverse World of Echinulin Alkaloids

Since the initial discovery of echinulin, a plethora of related compounds have been isolated from various fungal sources, including marine-derived fungi.[1] This ever-expanding family includes the neoechinulins, isoechinulins, and cryptoechinulins, each with unique structural features and biological activities.[10][11][12][13] The neoechinulins, for instance, are characterized by the presence of a double bond in the diketopiperazine ring.[10][11][12][13] The continued exploration of fungal metabolomes, aided by modern analytical techniques, promises the discovery of even more members of this fascinating alkaloid class.

Alkaloid Class Representative Compound(s) Key Structural Feature Primary Fungal Source(s)
EchinulinsEchinulin, PreechinulinFully saturated diketopiperazine ringAspergillus sp., Eurotium sp.
NeoechinulinsNeoechinulin A, B, C, D, EUnsaturation in the diketopiperazine ringAspergillus sp., Eurotium sp., Xylaria euglossa, Microsporum sp.
IsoechinulinsIsoechinulin A, B, CIsomeric variations of neoechinulinsAspergillus sp., Eurotium sp.
CryptoechinulinsCryptoechinulin A, B, C, DComplex, often dimeric structuresAspergillus sp., Eurotium sp.

Part 4: Biological Activities and Therapeutic Potential

The echinulin class of alkaloids exhibits a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[10][11][12][13] These activities include radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, and anticancer properties.[10][11][12][13]

Neoechinulin A: A Promising Neuroprotective Agent

Among the various echinulin alkaloids, neoechinulin A has garnered significant attention for its potent neuroprotective effects.[10][11][12][13][14] Studies have shown that neoechinulin A can protect neuronal cells from oxidative stress-induced cell death.[14][15] Its cytoprotective activity is attributed, in part, to the presence of the C-8/C-9 double bond within its structure, which is crucial for its antioxidant and anti-nitration activities.[16] Neoechinulin A has also demonstrated anti-inflammatory and antidepressant-like properties in preclinical models.[15]

Antiviral and Anticancer Potential

Other members of the echinulin family have also shown promising therapeutic potential. Neoechinulin B, for example, has been identified as a potential antiviral agent against the hepatitis C virus.[11][12][13][17] Furthermore, various echinulin derivatives have demonstrated antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents.[18][19][20]

Part 5: Modern Methodologies in Echinulin Research

The discovery and characterization of new echinulin class alkaloids have been significantly accelerated by the advent of modern analytical and extraction techniques.

Experimental Protocol: Isolation and Characterization of Echinulin Alkaloids from Fungal Culture

This protocol provides a general workflow for the extraction, isolation, and identification of echinulin class alkaloids from a fungal culture, such as Aspergillus sp.

1. Fungal Cultivation and Extraction:

  • Cultivate the fungal strain on a suitable solid or in a liquid medium to promote the production of secondary metabolites.[21]

  • After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.

  • Extract the fungal material with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing the alkaloids.[1][22][23][24]

2. Chromatographic Separation:

  • Subject the crude extract to column chromatography using silica gel or a reversed-phase C18 stationary phase.

  • Elute the column with a gradient of solvents of increasing polarity to separate the different components of the extract.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Purification and Identification:

  • Purify the fractions containing the compounds of interest using preparative HPLC.

  • Determine the structure of the isolated compounds using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry of the molecule.[18][19]

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[25]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Caption: General workflow for the isolation and characterization of echinulin alkaloids.

Conclusion and Future Perspectives

The history of the echinulin class of alkaloids is a compelling narrative of scientific discovery, from their initial isolation from common fungi to the elucidation of their complex structures and biosynthetic pathways. The diverse and potent biological activities of these compounds underscore their importance as a source of inspiration for the development of new therapeutic agents. As our understanding of the genetic and enzymatic machinery responsible for their production deepens, the potential for biosynthetic engineering to create novel and even more potent derivatives becomes a tangible reality. The ongoing exploration of the vast and largely untapped diversity of the fungal kingdom will undoubtedly lead to the discovery of new members of the echinulin family, further enriching our arsenal of natural products with therapeutic potential.

References

  • Wohlgemuth, V., Kindinger, F., Xie, X., Wang, B. G., & Li, S. M. (2017). Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin. Organic letters, 19(21), 5928–5931. [Link]

  • Wohlgemuth, V., Kindinger, F., Xie, X., Wang, B. G., & Li, S. M. (2017). Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin. Organic Letters, 19(21), 5928-5931. [Link]

  • Nies, J., & Li, S. M. (2020). Prenylation and Dehydrogenation of a C 2-Reversely Prenylated Diketopiperazine as a Branching Point in the Biosynthesis of Echinulin Family Alkaloids in Aspergillus ruber. ACS chemical biology, 15(12), 3136–3143. [Link]

  • Wohlgemuth, V., Kindinger, F., Xie, X., Wang, B. G., & Li, S. M. (2017). Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin. Organic Letters, 19(21), 5928-5931. [Link]

  • Wohlgemuth, V. (2022). Elucidation of the Biosynthesis of Echinulin and Other Fungal Secondary Metabolites in Ascomycetes. [Link]

  • Kuramochi, K., Ohnishi, K., Fujieda, S., Nakajima, M., Saitoh, Y., Watanabe, N., Takeuchi, T., Nakazaki, A., Sugawara, F., Arai, T., & Kobayashi, S. (2008). Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A. Chemical & pharmaceutical bulletin, 56(12), 1738–1743. [Link]

  • Sharifi-Rad, J., Bahukhandi, A., Dhyani, P., Sati, P., Capanoglu, E., Docea, A. O., Al-Harrasi, A., Dey, A., & Calina, D. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in pharmacology, 12, 707830. [Link]

  • Kuramochi, K., Ohnishi, K., Fujieda, S., Nakajima, M., Saitoh, Y., Watanabe, N., Takeuchi, T., Nakazaki, A., Sugawara, F., Arai, T., & Kobayashi, S. (2008). Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A. Chemical & pharmaceutical bulletin, 56(12), 1738–1743. [Link]

  • Kuramochi, K., Ohnishi, K., Fujieda, S., Nakajima, M., Saitoh, Y., Watanabe, N., Takeuchi, T., Nakazaki, A., Sugawara, F., Arai, T., & Kobayashi, S. (2008). Synthesis and Biological Activities of Neoechinulin A Derivatives: New Aspects of Structure–Activity Relationships for Neoechinulin A. Chemical and Pharmaceutical Bulletin, 56(12), 1738-1743. [Link]

  • Allen, C. M., Jr (1972). Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl. Biochemistry, 11(11), 2154–2160. [Link]

  • Dey, A., et al. (2022). Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases. Biomedicine & Pharmacotherapy, 145, 112443. [Link]

  • Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12, 707830. [Link]

  • Marchelli, R., Dossena, A., & Pochini, A. (1976). Biosynthesis of neoechinulin by Aspergillus amstelodami from cyclo-L-[U-14C]alanyl-L[5,7-3H2]tryptophyl. Journal of the Chemical Society, Chemical Communications, (18), 779-780. [Link]

  • Scribd. (n.d.). Alkaloid Extraction Medicinal Mushrooms. [Link]

  • Makhloufi, H., Pinon, A., Champavier, Y., Saliba, J., Millot, M., Fruitier-Arnaudin, I., Liagre, B., Chemin, G., & Mambu, L. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Pharmaceuticals, 17(5), 585. [Link]

  • Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12. [Link]

  • Yurchenko, A. N., et al. (2019). Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus. Molecules, 25(1), 61. [Link]

  • Allen, C. M. (1972). Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl. Biochemistry, 11(11), 2154-2160. [Link]

  • Nishiuchi, K., et al. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. Journal of Natural Products, 85(1), 284-291. [Link]

  • PubChem. (n.d.). Echinulin. [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]

  • Preprints.org. (2023). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [Link]

  • Dey, A., et al. (2022). Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases. Biomedicine & Pharmacotherapy, 145, 112443. [Link]

  • Li, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Microorganisms, 12(5), 864. [Link]

  • Yurchenko, A. N., et al. (2019). Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus. Molecules, 25(1), 61. [Link]

  • Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12. [Link]

  • Fouda Atangana, A., et al. (2023). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]

  • Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Pharmaceuticals, 17(5), 585. [Link]

  • Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Pharmaceuticals, 17(5), 585. [Link]

  • Wang, W. L., et al. (2007). Isoechinulin-type alkaloids, variecolorins A-L, from halotolerant Aspergillus variecolor. Journal of Natural Products, 70(10), 1558-1564. [Link]

  • Parajuli, P., et al. (2022). Echinulin, a Novel Cyclic Dipeptide Carrying a Triprenylated Indole Moiety from an Anacardiaceae, a Cucurbitaceae and Two Orchidaceae Plants: Detailed High Resolution 2D-NMR and Mass Spectral Studies. ResearchGate. [Link]

  • Ali, M., et al. (1989). Toxicity of echinulin from Aspergillus chevalieri in rabbits. Toxicology Letters, 48(3), 235-241. [Link]

  • Man, S., et al. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(8), 1069. [Link]

  • Koshkin, A. A., et al. (2022). Methods of Analysis and Identification of Betulin and Its Derivatives. Molecules, 27(19), 6241. [Link]

  • Li, C., et al. (2020). Structural elucidation of high‐molecular‐weight alkaline degradation products of hexoses. Food Science & Nutrition, 8(7), 3355-3363. [Link]

  • Tjallinks, G., et al. (2023). Structure elucidation and characterization of patulin synthase, insights into the formation of a fungal mycotoxin. Scholarly Publications Leiden University. [Link]

  • Abdul, N., et al. (2023). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 28(19), 6934. [Link]

Sources

A Technical Guide to the Biological Activity Profile of Cycloechinulin and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Cycloechinulin, a fungal metabolite belonging to the diketopiperazine class of alkaloids, and its derivatives have emerged as a compelling area of research in the quest for novel therapeutic agents.[1][2] Initially isolated from various fungal species, including Aspergillus and Eurotium, these compounds possess a unique structural scaffold that imparts a diverse range of biological activities.[2][3] This technical guide provides an in-depth exploration of the biological activity profile of cycloechinulin and its derivatives, with a particular focus on their antioxidant, anti-inflammatory, anticancer, and antiviral properties. We will delve into the underlying molecular mechanisms, provide detailed protocols for assessing these activities, and discuss the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of natural products.

Chemical scaffold and derivatives

Cycloechinulin and its derivatives are characterized by a core diketopiperazine ring, an indole moiety, and an isoprenyl group.[2] The neoechinulins (A-E), isoechinulins (A-C), and cryptoechinulin are prominent examples of naturally occurring derivatives that have been the subject of extensive investigation.[2][3] The structural diversity within this family of compounds, arising from variations in substitution patterns and stereochemistry, gives rise to a broad spectrum of biological activities.[2]

Antioxidant and Anti-inflammatory Activities

A significant body of evidence highlights the potent antioxidant and anti-inflammatory properties of cycloechinulin derivatives. These activities are crucial in combating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Radical Scavenging and Reducing Power

Derivatives such as neoechinulin A have demonstrated significant radical scavenging capabilities.[2] The antioxidant efficacy is often attributed to the conjugated system across the indole moiety to the diketopiperazine ring, facilitated by the C8/C9 double bond.[2] This structural feature allows for the donation of a hydrogen atom to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound and is measured spectrophotometrically.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[4]

    • Test Compound Stock Solution: Prepare a stock solution of the cycloechinulin derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations for testing.

    • Positive Control: A known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.[6]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of the test compound or positive control to triplicate wells.[4]

    • Add 100 µL of the solvent as a blank.

    • Add 100 µL of the DPPH working solution to all wells.[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the blank (solvent + DPPH).

      • A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

Principle: At a low pH, antioxidants in the sample reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water.[8]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

  • Assay Procedure:

    • Add 20 µL of the test sample, standard (FeSO₄·7H₂O), or blank (solvent) to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4-10 minutes.[9][10]

  • Measurement:

    • Measure the absorbance at 593 nm.[8]

  • Calculation:

    • A standard curve is generated using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe²⁺).

Anti-inflammatory Mechanism of Action

Neoechinulin A has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[2] This inhibition leads to a dose-dependent decrease in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity.[11][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[13][15] This allows the active NF-κB dimer to translocate to the nucleus and induce the transcription of target genes.[13][15]

Caption: Canonical NF-κB signaling pathway.

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[16][17] It is activated by various environmental stresses and inflammatory cytokines.[18] The activation of this pathway leads to the phosphorylation of downstream transcription factors, ultimately resulting in the expression of inflammatory genes.[17]

p38_MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress/Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Caption: The p38 MAPK signaling cascade.

Anticancer Activity

Several cycloechinulin derivatives have demonstrated promising anticancer properties. Neoechinulin A, for instance, has been shown to induce apoptosis in HeLa cells.[2]

Mechanism of Apoptosis Induction

The pro-apoptotic activity of neoechinulin A is mediated through the p53 tumor suppressor protein and the subsequent activation of the caspase cascade.[2] It has been reported to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in programmed cell death.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of the cycloechinulin derivative.

    • Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate at 37°C for 2-4 hours, allowing formazan crystals to form.[22]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

    • Mix thoroughly to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[19]

  • Calculation of Cell Viability:

    • % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Antiviral Activity

The antiviral potential of cycloechinulin derivatives has been a significant area of investigation. Neoechinulin B, in particular, has shown activity against the Hepatitis C virus (HCV) and the H1N1 influenza virus.[2] More recently, neoechinulin B and several of its synthetic derivatives have demonstrated activity against SARS-CoV-2.[23]

Mechanism of Antiviral Action

The antiviral mechanism of neoechinulin B against HCV involves the inactivation of the liver X receptors (LXRs).[23] LXRs are nuclear receptors that play a crucial role in lipid homeostasis.[24][25][26][27][28] By inhibiting LXR-regulated gene induction, neoechinulin B disrupts the formation of double-membrane vesicles, which are essential for viral RNA replication.[23] This same mechanism of LXR inactivation is proposed for its activity against SARS-CoV-2.[23]

LXRs (LXRα and LXRβ) are activated by oxysterols, which are oxidized derivatives of cholesterol.[24][26] Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.[28] These target genes are involved in cholesterol efflux, transport, and metabolism.[24][26]

LXR_Pathway Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds Target_Genes Target Gene Expression LXRE->Target_Genes regulates

Caption: Simplified Liver X Receptor (LXR) signaling pathway.

Structure-Activity Relationships (SAR)

The biological activities of cycloechinulin and its derivatives are intricately linked to their chemical structures. Understanding these structure-activity relationships is crucial for the design and synthesis of more potent and selective analogs.

  • Diketopiperazine Core: The diketopiperazine moiety is a recurring structural feature in many biologically active natural products and is considered a "privileged scaffold" in medicinal chemistry.[29] Its rigid conformation and ability to present substituents in a well-defined spatial orientation contribute to its interaction with biological targets.[29] For certain activities, the intact diketopiperazine ring is a requirement.[2]

  • Indole Moiety and Prenylation: The indole group and its prenylation pattern are also critical for activity. The indole ring system is a common feature in many pharmacologically active compounds.

  • C8/C9 Double Bond: The double bond between C-8 and C-9, which creates a conjugated system with the indole and diketopiperazine rings, is essential for the anti-nitration and antioxidant activities of neoechinulin A.[30]

  • Exomethylene Moiety: For antiviral activity against HCV and SARS-CoV-2, the exomethylene group on the diketopiperazine ring of neoechinulin B and its derivatives has been identified as a key structural feature.[23]

Conclusion and Future Directions

Cycloechinulin and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profile, encompassing antioxidant, anti-inflammatory, anticancer, and antiviral activities, makes them attractive lead compounds for drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, p38 MAPK, and LXR, provides a solid foundation for further investigation.

Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their structure-activity relationships will be instrumental in guiding these synthetic efforts. Furthermore, comprehensive preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of these promising natural products. The continued exploration of the biological activities of cycloechinulin and its analogs holds the promise of delivering new and effective treatments for a range of human diseases.

References

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Koneru, et al. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. LinkedIn. 2024. [Link]

  • Zelcer N, Tontonoz P. Liver X receptor signaling pathways in cardiovascular disease. J Lipid Res. 2006;47(1):1-16. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Ma Y, et al. Studies on Structure and Biological Activity of Indole Diketopiperazine Alkaloids. Chin J Org Chem. 2018;38(1):1-15. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wikipedia. Liver X receptor. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • Lawrence T. The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harb Perspect Biol. 2009;1(6):a001651. [Link]

  • Jakobsson T, et al. Liver X receptor signaling pathways in cardiovascular disease. Cardiovasc Res. 2003;59(2):456-63. [Link]

  • Calkin AC, Tontonoz P. Liver x receptor signaling pathways and atherosclerosis. Arterioscler Thromb Vasc Biol. 2010;30(8):1513-8. [Link]

  • Jakobsson T, et al. Liver X receptors in lipid signalling and membrane homeostasis. Nat Rev Endocrinol. 2012;8(10):585-93. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Mechanobiology Institute, National University of Singapore. What is the NF-κB pathway?. 2024. [Link]

  • El Euch SK, et al. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. 2022. [Link]

  • ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • ResearchGate. The p38-MAPK pathway overview. [Link]

  • Wikipedia. NF-κB. [Link]

  • Song F, et al. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Mar Drugs. 2022;20(1):37. [Link]

  • Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • QIAGEN. p38 MAPK Signaling. [Link]

  • p38 MAPK signaling pathway. [Link]

  • Wikipedia. 2,5-Diketopiperazine. [Link]

  • Sharifi-Rad M, et al. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Front Nutr. 2021;8:664197. [Link]

  • Sharifi-Rad, M., et al. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. ResearchGate. 2021. [Link]

  • Mori M, et al. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. J Nat Prod. 2022;85(1):167-175. [Link]

  • Mori M, et al. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. J Nat Prod. 2022;85(1):167-175. [Link]

  • Usami Y, et al. Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships. Bioorg Med Chem. 2004;12(19):5129-37. [Link]

Sources

Methodological & Application

HPLC method for purification of Cycloechinulin alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized HPLC Strategies for the Isolation and Purification of Cycloechinulin Alkaloids

Introduction

Cycloechinulins are a specialized class of indole diketopiperazine alkaloids, predominantly isolated from marine-derived fungi such as Aspergillus chevalieri and Aspergillus amstelodami. Structurally, they are characterized by a bicyclo[2.2.2]diazaoctane core fused with an indole moiety, often decorated with prenyl groups. These compounds exhibit significant biological potential, including antiviral, antimicrobial, and cytotoxic activities.[1]

The Separation Challenge: Purifying cycloechinulins presents unique chromatographic hurdles:

  • Structural Isomerism: They frequently co-elute with biosynthetic precursors and isomers (e.g., echinulin, neoechinulin) due to identical mass and similar hydrophobicity.

  • Solubility Profiles: The indole and prenyl groups confer high lipophilicity, while the diketopiperazine ring introduces polar amide functionality, requiring a balanced mobile phase.

  • Peak Tailing: The basic nitrogen atoms in the indole and amide backbone can interact with free silanols on silica columns, leading to peak tailing if not properly suppressed.

This guide provides a high-fidelity protocol for the extraction, analytical profiling, and preparative purification of these alkaloids, moving beyond standard templates to address specific physicochemical behaviors.

Pre-Chromatographic Workflow: Sample Preparation

Direct injection of crude fungal extracts onto an HPLC column is the primary cause of column fouling and poor resolution. A rigorous liquid-liquid extraction (LLE) and solid-phase extraction (SPE) cleanup is mandatory.

Protocol: Extraction and Partitioning
  • Source Material: Solid rice culture or liquid fermentation broth of Aspergillus sp.

  • Solvent System: Ethyl Acetate (EtOAc) is the solvent of choice due to its ability to extract moderately polar to non-polar alkaloids while leaving behind highly polar media components (sugars, salts).

Step-by-Step:

  • Maceration: Homogenize fungal mycelia/media with EtOAc (1:2 v/v). Sonicate for 30 minutes at ambient temperature to disrupt cell walls.

  • Filtration: Filter through Celite 545 to remove cellular debris.

  • Partitioning: Evaporate EtOAc to dryness. Re-suspend the residue in 90% Methanol/Water. Partition against n-Hexane (1:1 v/v) three times.

    • Why? The hexane layer removes highly lipophilic fats and sterols (lipids) that interfere with reverse-phase chromatography. The cycloechinulins remain in the aqueous Methanol layer.

  • Concentration: Evaporate the Methanol layer to yield the Enriched Alkaloid Fraction .

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Fungal Fermentation (Rice/Broth) Extract Extraction (EtOAc + Sonication) Start->Extract Cell Lysis Partition Partitioning (90% MeOH vs Hexane) Extract->Partition Evaporate & Resuspend HexaneLayer Hexane Layer (Discard Lipids/Fats) Partition->HexaneLayer Lipophilic Impurities MeOHLayer MeOH Layer (Cycloechinulins) Partition->MeOHLayer Target Alkaloids Final Crude Alkaloid Extract (Ready for HPLC) MeOHLayer->Final Rotary Evaporation

Figure 1: Optimized extraction workflow to remove lipid interferences prior to chromatography.

Analytical Method Development

Before scale-up, the separation must be optimized on an analytical scale.

Stationary Phase Selection
  • Primary Choice (The Workhorse): C18 (Octadecylsilane).

    • Recommendation: High-coverage, fully end-capped C18 (e.g., 5 µm, 100 Å).

    • Reasoning: Excellent for separating compounds based on hydrophobicity (prenyl chain differences).

  • Secondary Choice (The Problem Solver): Phenyl-Hexyl.[2]

    • Recommendation: Use if C18 fails to separate isomers (e.g., separating stereoisomers of cycloechinulin).

    • Reasoning: The phenyl ring interacts with the indole pi-electrons (

      
       interactions), offering alternative selectivity orthogonal to hydrophobicity.
      
Mobile Phase & Modifiers
  • Solvent A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).[2]

  • Solvent B: Acetonitrile (MeCN) + 0.1% FA or TFA.[2]

    • Why Acid? Cycloechinulins contain amide and indole nitrogen atoms. Without acid, these moieties may interact with silanols, causing tailing. Acid ensures the analytes remain in a consistent protonation state.

    • Why MeCN? Acetonitrile provides sharper peaks and lower backpressure than Methanol for these alkaloids.

Analytical Protocol (Standard)
ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 30°C (Constant temperature is critical for retention time reproducibility)
Detection DAD (200–400 nm). Monitor: 254 nm (aromatic), 280 nm (indole), 330 nm (conjugated systems).
Injection 10–20 µL (1 mg/mL in MeOH)

Gradient Profile:

  • 0–5 min: 30% B (Isocratic hold to elute polar impurities)

  • 5–25 min: 30%

    
     100% B (Linear gradient)
    
  • 25–30 min: 100% B (Wash)

  • 30–35 min: 30% B (Re-equilibration)

Scale-Up: Preparative Purification

Once the target peak is identified (typically eluting between 60-80% MeCN), the method is scaled to a semi-preparative or preparative system.

Scale-Up Calculations

To maintain resolution (


) while increasing load, the flow rate must be scaled based on the column cross-sectional area (

).


Example: Scaling from 4.6 mm ID to 10 mm ID column:



  • New Flow Rate:

    
    .
    
  • Loading: If analytical load was 20 µg, theoretical prep load is

    
     (conservative) to 
    
    
    
    (overload).
Preparative Protocol
  • Column: Semi-prep C18 (10 mm x 250 mm, 5 µm).

  • Flow Rate: 4.7 mL/min.

  • Gradient: Flatten the gradient at the point of elution to maximize separation.

    • If Cycloechinulin elutes at 70% B analytically:

    • Run 0-10 min: 50%

      
       65% B.
      
    • Run 10-25 min: 65%

      
       75% B (Shallow gradient).
      
  • Collection: Trigger collection based on UV threshold (254 nm) or time windows.

Visual Workflow: HPLC Method Logic

HPLC_Logic Sample Enriched Extract Screen Analytical Screen (C18, 10-100% B) Sample->Screen Decision Resolution > 1.5? Screen->Decision ScaleUp Scale to Semi-Prep (Flatten Gradient) Decision->ScaleUp Yes AltCol Switch Column (Phenyl-Hexyl) Decision->AltCol No (Co-elution) Purify Collect Fractions (Lyophilize) ScaleUp->Purify AltCol->ScaleUp Optimized

Figure 2: Decision tree for selecting column chemistry and gradient slopes during method development.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.Increase TFA/Formic Acid concentration to 0.1% or 0.2%. Ensure column is fully end-capped.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (e.g., 30% MeCN) rather than 100% MeOH.
Baseline Drift UV absorption of TFA.Switch to Formic Acid if monitoring at <220 nm.[3] Use HPLC-grade solvents.[3]
Co-elution Isomers (e.g., Neoechinulin).Switch to Phenyl-Hexyl column or lower temperature to 20°C to utilize steric selectivity.

References

  • Li, D., et al. (2012). "Indole Diketopiperazine Alkaloids from the Marine-Derived Fungus Aspergillus sp." Journal of Natural Products.

  • Yan, H., et al. (2023). "Antibacterial Indole Diketopiperazine Alkaloids from the Deep-Sea Cold Seep-Derived Fungus Aspergillus chevalieri." Marine Drugs.

  • Thermo Fisher Scientific. "HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column." Application Note 20513.

  • Skoog, D. A., et al. "Principles of Instrumental Analysis.
  • NIST Chemistry WebBook. "UV/Visible Spectra of Indole Derivatives."

Sources

Liver X Receptor (LXR) inactivation assay for echinulins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Echinulins as Liver X Receptor (LXR) Antagonists


/NR1H3 and 

/NR1H2)

Executive Summary

This application note details a robust protocol for evaluating Echinulins —prenylated indole alkaloids derived from Aspergillus species—as putative antagonists or inverse agonists of the Liver X Receptor (LXR). While LXR agonists are well-characterized for promoting reverse cholesterol transport, they often induce hepatic steatosis via SREBP-1c activation. Consequently, LXR antagonists or selective modulators are of increasing therapeutic interest for non-alcoholic fatty liver disease (NAFLD) and metabolic disorders.

This guide provides a self-validating workflow to distinguish true LXR inactivation by Echinulins from non-specific cytotoxicity, a common confounder with fungal secondary metabolites.

Mechanistic Background

The LXR functions as an obligate heterodimer with the Retinoid X Receptor (RXR). In the absence of ligand, the complex binds to LXR Response Elements (LXREs) on DNA and recruits corepressors (e.g., NCoR, SMRT), silencing transcription.[1][2]

  • Agonism: Binding of oxysterols or synthetic agonists (e.g., T0901317) induces a conformational change in the Ligand Binding Domain (LBD), releasing corepressors and recruiting coactivators (e.g., SRC-1).

  • Antagonism/Inactivation: An antagonist prevents coactivator recruitment. An inverse agonist actively stabilizes the corepressor interaction, reducing basal activity below constitutive levels.

Hypothesis: Echinulins, possessing bulky isoprenyl groups, may sterically hinder Helix 12 closure in the LXR LBD, preventing coactivator docking and effectively inactivating the receptor.

Figure 1: LXR Molecular Mechanism & Inhibition Strategy

LXR_Mechanism LXR_RXR LXR/RXR Heterodimer DNA LXRE (Promoter) LXR_RXR->DNA Binds CoActivator Co-Activator (SRC-1) LXR_RXR->CoActivator Recruits (Helix 12 Closed) CoRepressor Co-Repressor (NCoR) LXR_RXR->CoRepressor Stabilizes/Recruits Agonist Agonist (T0901317) Agonist->LXR_RXR Binds LBD Echinulin Echinulin (Putative Antagonist) Echinulin->LXR_RXR Competes/Displaces Echinulin->CoActivator Blocks Recruitment Transcription Gene Expression (ABCA1, SREBP-1c) CoActivator->Transcription Activates Repression Transcriptional Silencing CoRepressor->Repression Inhibits

Caption: Molecular switch of LXR. Echinulins are hypothesized to displace agonists or stabilize the corepressor complex, preventing the transcription of lipogenic genes.

Experimental Design & Controls

To ensure data integrity (Trustworthiness), this assay utilizes a Competition Mode workflow. We do not just measure "low signal"; we measure the ability of Echinulin to suppress a stimulated signal.

Table 1: Essential Reagents & Controls
ComponentRoleSpecific ReagentConcentration
Cell Line Host SystemHEK293T (High transfection efficiency) or HepG2 (Liver relevance)

cells/well
LXR Plasmid TargetpCMV-hLXR

or GAL4-LXR-LBD
50 ng/well
Reporter ReadoutpGL4-LXRE-Luc (Firefly)50 ng/well
Normalizer Transfection ControlpRL-TK (Renilla)5 ng/well
Agonist StimulusT0901317 or GW39651

M (EC

)
Ref. Antagonist Positive ControlGSK203310 nM - 10

M
Test Article UnknownEchinulin (A, B, or C)0.1

M - 50

M
Vehicle Solvent ControlDMSO< 0.1% final v/v

Detailed Protocol

Phase A: Preparation of Echinulin Stocks
  • Solubility Warning: Echinulins are lipophilic diketopiperazines. Dissolve pure compound in 100% DMSO to create a 10 mM or 50 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the prenyl groups.

  • Working Solution: Dilute in pre-warmed culture media (DMEM + 10% Charcoal-Stripped FBS) immediately prior to treatment. Note: Charcoal-stripped FBS is critical to remove endogenous hormones/lipids that activate LXR.

Phase B: Transfection & Treatment Workflow

Workflow cluster_Treatment Day 3: Competition Treatment (24h) Step1 Day 1: Cell Seeding HEK293T in 96-well plate (20k cells/well) Step2 Day 2: Co-Transfection (Lipofectamine) LXR Plasmid + LXRE-Luc + Renilla Step1->Step2 Step3 Day 2 (PM): Media Change Switch to Charcoal-Stripped Media (Starvation Period) Step2->Step3 T1 Group A: Vehicle (DMSO) Step3->T1 T2 Group B: Agonist (T0901317) Only Step3->T2 T3 Group C: Agonist + Echinulin (Dose Response) Step3->T3 T4 Group D: Echinulin Only (Inverse Agonist Check) Step3->T4 Step4 Day 4: Dual-Luciferase Readout Measure Firefly / Renilla Ratio T1->Step4 T2->Step4 T3->Step4 Step5 PARALLEL: Cytotoxicity Assay (CCK-8 or MTT) on duplicate plate T3->Step5 Verify Viability T4->Step4

Caption: Step-by-step assay workflow emphasizing the parallel cytotoxicity screen.

  • Seeding: Seed HEK293T cells in white-walled 96-well plates. Allow to adhere for 24 hours.

  • Transfection: Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine 3000). Ratio of LXR:Reporter:Renilla should be optimized (typically 10:10:1). Incubate 4–6 hours.

  • Treatment (Competition Assay):

    • Remove transfection media.

    • Add media containing 1

      
      M T0901317  (constant) + Echinulin  (variable: 0, 1, 5, 10, 25, 50 
      
      
      
      M).
    • Include a "No Agonist" control to test for inverse agonism (does Echinulin lower basal activity?).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Wash with PBS.[3]

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Inject Luciferase Assay Reagent II (Firefly)

      
       Read.
      
    • Inject Stop & Glo® Reagent (Renilla)

      
       Read.
      
Phase C: The "Self-Validating" Cytotoxicity Check

CRITICAL: Echinulins are known to exhibit cytotoxicity at high concentrations. A drop in Luciferase signal could be interpreted as LXR inactivation when it is actually cell death.

  • Protocol: Run a duplicate plate treated exactly the same way (Agonist + Echinulin).

  • Assay: Add CCK-8 or MTT reagent 2 hours before the endpoint.

  • Validation Rule: If Luciferase activity drops by 50% but Cell Viability also drops by >20%, the compound is toxic , not a specific antagonist.

Data Analysis & Interpretation

Calculate the Relative Light Units (RLU) ratio:



Calculation of Inhibition:



Interpretation Guide:

  • True Antagonist: Dose-dependent decrease in RLU with stable cell viability.

  • Inverse Agonist: Significant decrease in RLU in the absence of agonist (below Vehicle baseline).

  • False Positive: Decrease in RLU mirrors the decrease in cell viability (General Toxicity).

References

  • Torra, I. P., et al. (2016). "Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity." Methods in Molecular Biology. Link

  • Schulman, I. G. (2017). "Liver X receptors: links to lipid metabolism and inflammation."[4][5][6] Nature Reviews Endocrinology. Link

  • Zuercher, W. J., et al. (2010). "Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the liver X receptor beta." Journal of Medicinal Chemistry. (Describes GSK2033 antagonist control). Link

  • Bondesson, M., et al. (2002). "A Stable Luciferase Reporter System to Characterize LXR Regulation." Biochimica et Biophysica Acta. Link

  • Li, Y., et al. (2024). "In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp." Molecules. (Reference for Echinulin handling and cytotoxicity ranges). Link

Sources

Synthesis of diketopiperazine scaffold via base-induced coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Synthesis of 2,5-Diketopiperazines via Base-Induced Coupling

Introduction: The DKP Scaffold in Drug Discovery

The 2,5-diketopiperazine (DKP) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., tryprostatin B) and synthetic drugs (e.g., Tadalafil). Its rigid, six-membered heterocyclic ring offers defined spatial orientation of substituents, mimicking peptide turns while improving metabolic stability and oral bioavailability compared to linear peptides.

This guide details the base-induced coupling methodologies for DKP synthesis. Unlike acid-catalyzed routes, base-induced protocols are critical for:

  • Cyclative Cleavage: Releasing compounds from solid support with high purity.[1]

  • Post-Condensation Cyclization: Converting linear precursors (e.g., Ugi adducts) into cyclic scaffolds.

  • Stereochemical Control: Managing the thermodynamic equilibrium between cis and trans isomers.

Mechanistic Foundation

The formation of the DKP ring via base induction relies on intramolecular aminolysis . The base serves two critical functions:

  • Deprotonation: It neutralizes the N-terminal ammonium salt (in solution) or removes the N-protecting group (in Solid Phase Peptide Synthesis, SPPS), generating a free amine nucleophile.

  • Activation: In some contexts, it activates the nucleophile or buffers the leaving group departure.

The reaction proceeds through a nucleophilic acyl substitution :

  • The N-terminal amine attacks the C-terminal carbonyl (ester or activated amide).

  • A tetrahedral intermediate forms.

  • The leaving group (alkoxide or resin linker) is expelled, closing the ring.

Visualizing the Mechanism

DKP_Mechanism Start Linear Dipeptide Ester (Protonated/Protected) Inter Free Amine Nucleophile Start->Inter Deprotection/Neutralization Base Base Treatment (e.g., Et3N, Piperidine) Base->Inter TS Tetrahedral Intermediate Inter->TS Intramolecular Attack Product 2,5-Diketopiperazine (Scaffold) TS->Product Ring Closure Side Leaving Group (ROH / Resin) TS->Side

Figure 1: General mechanism of base-induced DKP formation via intramolecular aminolysis.

Critical Considerations: Epimerization & Solubility

Before executing protocols, researchers must account for epimerization . The C-alpha proton is acidic. Strong bases or prolonged heating can lead to racemization, typically favoring the thermodynamic cis-isomer (where bulky groups are on the same face, avoiding 1,4-strain with the carbonyls, though this varies by substitution pattern).

FactorRecommendationCausality
Base Strength Use weakest effective base (e.g., Et3N or Ammonia vs. NaH).Strong bases deprotonate the C-alpha position, causing racemization via enolate formation.
Solvent Toluene/Butanol (reflux) or MeOH (RT).Protic solvents (MeOH) stabilize the transition state; high-boiling non-polar solvents drive reaction by thermal energy.
Sequence Proline/N-methyl amino acids accelerate cyclization.Cis-peptide bond conformation is more accessible (turn-inducing), lowering the entropic barrier.

Protocol 1: Solid-Phase Cyclative Cleavage (High-Throughput)

Application: Synthesis of DKP libraries. Concept: The DKP formation is the cleavage step. Only sequences that successfully cyclize are released from the resin, ensuring high purity of the filtrate.

Materials
  • Resin: Merrifield or Wang resin (Ester linkage).

  • Reagents: Fmoc-Amino Acids, 20% Piperidine in DMF.

  • Cleavage Cocktail: 10% Et3N in MeOH or 4M Ammonia in MeOH.

Step-by-Step Methodology
  • Resin Loading: Couple the first amino acid to the resin via an ester linkage. (Standard esterification protocols apply).

  • Peptide Elongation: Deprotect Fmoc and couple the second amino acid. Crucial: Ensure the second amino acid is Fmoc-protected.

  • Fmoc Removal (The Trigger):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: For sequences prone to cyclization (e.g., containing Proline), cyclization may occur spontaneously during this step.

  • Base-Induced Cyclative Cleavage:

    • Wash resin with DCM (3x) and MeOH (3x).

    • Suspend resin in 10% Et3N in MeOH (or 7N NH3 in MeOH for slower sequences).

    • Agitate at Room Temperature (RT) for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7] The free amine attacks the resin-ester linkage. Methanol acts as a solvent and potential transesterification catalyst.

  • Isolation:

    • Filter the resin. Collect the filtrate.

    • Wash resin with MeOH; combine washes.

    • Evaporate solvent.[8] The residue is the DKP.[9][10]

Validation:

  • LC-MS: Check for the mass of the DKP (Dipeptide mass - 18 Da).

  • Purity: Since linear peptides remain on the resin (if they didn't cyclize), purity is typically >90%.

Protocol 2: Ugi-Deprotection-Cyclization (UDC)

Application: Creating highly substituted, diversity-oriented DKP libraries. Concept: A Multicomponent Reaction (Ugi 4-CR) assembles the linear backbone, followed by a base-induced "zip-up."

Workflow Visualization

UDC_Workflow Inputs Aldehyde + Amine + Isocyanide + Boc-Amino Acid Ugi Ugi 4-CR (Methanol, RT, 24h) Inputs->Ugi Adduct Linear Ugi Adduct (Boc-Protected) Ugi->Adduct Acid Acid Treatment (TFA/DCM or HCl/Dioxane) Adduct->Acid Remove Boc Deprot Deprotected Ammonium Species Acid->Deprot Base Base Treatment (Et3N/MeOH or DIPEA/DCE) Deprot->Base Induce Cyclization Final Tetrasubstituted DKP Base->Final

Figure 2: The Ugi-Deprotection-Cyclization (UDC) strategy for complex DKP synthesis.

Step-by-Step Methodology
  • Ugi Reaction:

    • Combine Aldehyde (1.0 eq), Amine (1.0 eq), Boc-Amino Acid (1.0 eq), and Isocyanide (1.0 eq) in MeOH (1M concentration).

    • Stir for 24–48 hours at RT.

    • Evaporate solvent to obtain the linear Ugi adduct.

  • Acidic Deprotection:

    • Dissolve adduct in 1:1 TFA:DCM (or 4M HCl in Dioxane).

    • Stir for 1 hour to remove the Boc group.

    • Evaporate volatiles completely (co-evaporate with toluene to remove residual acid).

  • Base-Induced Cyclization:

    • Dissolve the crude ammonium salt in DCE (Dichloroethane) or MeOH .

    • Add DIPEA (Diisopropylethylamine) (3.0 eq) or Et3N (5.0 eq).

    • Optional: Heat to 60°C or use Microwave irradiation (100°C, 10 min) to drive difficult cyclizations.

    • Monitor: Watch for the disappearance of the linear species by LC-MS.

  • Purification:

    • Partition between EtOAc and saturated NaHCO3 (removes residual acid/salts).

    • Purify via flash chromatography (DKPs are often polar; use DCM/MeOH gradients).

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
No Cyclization Linear dipeptide persists.Steric hindrance or unfavorable conformation (trans-amide).Switch solvent to 2-Butanol and reflux (110°C). High temp overcomes rotational barriers.
Racemization Loss of stereochemistry at C-alpha.Base is too strong or reaction time too long.Use Acetic Acid/2-Butanol (thermal cyclization) instead of base, or reduce base equivalents to catalytic amounts.
Oligomerization Higher MW peaks (dimers/trimers).Intermolecular reaction competes with intramolecular cyclization.High Dilution: Run the cyclization step at <0.01 M concentration.
Hydrolysis Dipeptide acid formed.Presence of water during base treatment.[4]Ensure anhydrous solvents (MeOH/DCM) are used during the cyclization step.

References

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923–9932. Link

  • Ginseniger, T., et al. (2023). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines. Molecules, 28(1), 123. Link

  • Hulme, C., et al. (1998). The synthesis of 2, 5-diketopiperazines: A novel linkage for solid phase synthesis. Tetrahedron Letters, 39(44), 8047-8050. Link

  • Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link

  • Marcaccini, S., et al. (2000). A facile synthesis of 2, 5-diketopiperazines via Ugi four-component condensation. Tetrahedron Letters, 41(32), 6133-6136. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The global burden of Hepatitis C Virus (HCV) infection, a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, necessitates the continued search for novel antiviral agents. Natural products represent a rich reservoir of chemical diversity for drug discovery. Among these, echinulin-related compounds, particularly the fungal metabolite neoechinulin B, have emerged as promising anti-HCV candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of the anti-HCV activity of this class of compounds. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation, thereby furnishing a robust framework for the evaluation of these potential therapeutics.

The primary anti-HCV mechanism of neoechinulin B and its derivatives is the inactivation of host Liver X Receptors (LXRs).[1][2][3] LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism. HCV hijacks this host pathway to create double-membrane vesicles (DMVs), which are the sites of viral RNA replication.[1][3] By acting as LXR antagonists, echinulin-related compounds disrupt the formation of these DMVs, thereby inhibiting HCV replication.[1][3][4] This host-targeting mechanism presents a high barrier to the development of viral resistance, a common challenge with direct-acting antivirals (DAAs).

This guide will equip researchers with the necessary tools to rigorously evaluate the anti-HCV potential of novel echinulin-related compounds, from initial screening to mechanistic elucidation.

The Hepatitis C Virus (HCV) Life Cycle and the Point of Intervention for Echinulin-Related Compounds

Understanding the HCV life cycle is paramount to appreciating the mechanism of action of echinulin-related compounds. The following diagram illustrates the key stages of HCV infection and highlights the step inhibited by LXR antagonists.

HCV_Lifecycle cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_intervention Intervention by Echinulin-Related Compounds HCV Virion HCV Virion Attachment & Entry Attachment & Entry HCV Virion->Attachment & Entry Uncoating Uncoating Attachment & Entry->Uncoating Endocytosis Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA release RNA Replication (DMV Formation) RNA Replication (DMV Formation) Translation & Polyprotein Processing->RNA Replication (DMV Formation) Viral Proteins Virion Assembly Virion Assembly RNA Replication (DMV Formation)->Virion Assembly New Viral RNA Release Release Virion Assembly->Release Budding Release->HCV Virion New Virion LXR Antagonism LXR Antagonism LXR Antagonism->RNA Replication (DMV Formation) Inhibits DMV Formation

Caption: The HCV Life Cycle and the inhibitory action of echinulin-related compounds on RNA replication.

Core Experimental Workflow for Assessing Anti-HCV Activity

A systematic approach is crucial for the robust evaluation of antiviral compounds. The following workflow outlines the key stages, from initial cytotoxicity assessment to the confirmation of antiviral efficacy in an infectious system.

Experimental_Workflow Start Start Cytotoxicity Assay 1. Cytotoxicity Assessment (e.g., MTT Assay) Start->Cytotoxicity Assay HCV Replicon Assay 2. Primary Screening: HCV Subgenomic Replicon Assay Cytotoxicity Assay->HCV Replicon Assay Determine Non-toxic Concentrations HCVcc Assay 3. Confirmatory Assay: HCV Infectious Cell Culture (HCVcc) System HCV Replicon Assay->HCVcc Assay Active Compounds Mechanism of Action Studies 4. Mechanistic Studies (e.g., LXR Reporter Assay) HCVcc Assay->Mechanism of Action Studies Confirmed Activity End End Mechanism of Action Studies->End

Caption: A streamlined experimental workflow for the evaluation of anti-HCV compounds.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the essential assays in the anti-HCV drug discovery pipeline.

Cell Culture: Maintenance of Huh7.5.1 Cells

The human hepatoma cell line Huh7.5.1 is highly permissive to HCV replication and is a cornerstone for in vitro HCV research.[5]

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 0.05% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Protocol:

    • Maintain Huh7.5.1 cells in a T-75 flask at 37°C in a humidified incubator with 5% CO2.

    • Renew the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.

    • Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

    • Seed new T-75 flasks at a 1:4 to 1:6 split ratio.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Before evaluating antiviral activity, it is crucial to determine the concentrations at which the compounds are not toxic to the host cells. The MTT assay is a reliable colorimetric method for assessing cell viability.[6][7][8][9][10]

  • Materials:

    • Huh7.5.1 cells

    • 96-well flat-bottom plates

    • Echinulin-related compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Complete culture medium

  • Protocol:

    • Seed Huh7.5.1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.

    • Prepare serial dilutions of the echinulin-related compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a cell-only control.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by non-linear regression analysis.

Protocol 2: HCV Subgenomic Replicon Luciferase Assay

This assay provides a rapid and quantifiable method for screening compounds that inhibit HCV RNA replication. It utilizes a subgenomic HCV replicon that expresses a reporter gene, such as luciferase, in place of the viral structural proteins.[11][12][13][14]

  • Materials:

    • Huh7.5.1 cells

    • HCV subgenomic replicon plasmid (e.g., genotype 2a, JFH-1, with a luciferase reporter)

    • In vitro transcription kit (e.g., T7 RiboMAX™)

    • Electroporation system and cuvettes

    • 96-well white, clear-bottom plates

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • In vitro transcription of replicon RNA: Linearize the HCV subgenomic replicon plasmid downstream of the HCV sequence. Use the linearized plasmid as a template for in vitro transcription to generate replicon RNA. Purify the RNA.

    • Electroporation: Resuspend 1 x 10⁷ Huh7.5.1 cells in 400 µL of ice-cold, serum-free DMEM. Add 10 µg of the in vitro transcribed replicon RNA to the cell suspension. Transfer to a 0.4 cm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 µF).

    • Cell Seeding: Immediately after electroporation, resuspend the cells in pre-warmed complete culture medium and seed into 96-well white plates at a density of 1 x 10⁴ cells/well.

    • Compound Treatment: After 4-6 hours of incubation to allow for cell attachment, add serial dilutions of the echinulin-related compounds to the wells. Include a vehicle control (DMSO).

    • Luciferase Assay: After 48-72 hours of incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the 50% effective concentration (EC50) by non-linear regression analysis.

Protocol 3: HCV Infectious Cell Culture (HCVcc) System Assay

This assay evaluates the effect of compounds on the entire HCV life cycle, including entry, replication, assembly, and release of infectious virus particles.[15][16][17][18]

  • Materials:

    • Huh7.5.1 cells

    • HCVcc (e.g., JFH-1 strain) stock

    • 48-well plates

    • Antibodies for HCV protein detection (e.g., anti-Core or anti-NS5A)

    • Secondary antibodies conjugated to a fluorescent marker or HRP

    • Reagents for immunofluorescence or ELISA

  • Protocol:

    • Virus Production: Generate a high-titer stock of HCVcc by transfecting Huh7.5.1 cells with the full-length JFH-1 genomic RNA. Harvest the culture supernatant containing the virus at different time points and determine the viral titer (e.g., by focus-forming unit assay).

    • Infection: Seed Huh7.5.1 cells in a 48-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Pre-treat the cells with serial dilutions of the echinulin-related compounds for 2-4 hours.

    • Infection: Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 in the presence of the compounds.

    • Incubation: After 4-6 hours of infection, remove the virus-containing medium and add fresh medium with the corresponding compound concentrations. Incubate for 48-72 hours.

    • Quantification of Viral Markers:

      • Immunofluorescence: Fix the cells and stain for an HCV protein (e.g., NS5A). Quantify the number of infected cells.

      • ELISA: Lyse the cells and quantify the intracellular HCV Core protein levels.

      • RT-qPCR: Extract total RNA and quantify HCV RNA levels.

    • Data Analysis: Calculate the percentage of inhibition of HCV infection for each compound concentration and determine the EC50.

Data Presentation and Interpretation

Summarize all quantitative data in a clear and structured table for easy comparison of the antiviral activity and cytotoxicity of the tested compounds.

CompoundEC50 (µM) - Replicon AssayEC50 (µM) - HCVcc AssayCC50 (µM) - MTT AssaySelectivity Index (SI = CC50/EC50)
Neoechinulin B (Example)5.24.8>50>10.4
Derivative 1
Derivative 2
...

Interpretation: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cytotoxicity, suggesting a more favorable safety profile.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • Nakajima, S., Watashi, K., Ohashi, H., Kamisuki, S., Izaguirre-Carbonell, J., Kwon, A. T. J., ... & Wakita, T. (2016). Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System. Journal of Virology, 90(20), 9058–9074. [Link]

  • Wakita, T. (2009). Isolation of JFH-1 strain and development of an HCV infection system. Methods in Molecular Biology, 510, 305–327. [Link]

  • BMG LABTECH. (2008). Hepatitis C subgenomic replicon replication. Retrieved from [Link]

  • Jones, D. M., Patel, A. H., & McLauchlan, J. (2007). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Journal of Virology, 81(19), 10661–10670. [Link]

  • El-Abd, Y. S., El-Guindy, N. M., El-Regal, M. A., & Bahgat, M. M. (2018). OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a. Monaldi Archives for Chest Disease, 88(2). [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Nishiuchi, K., Ohashi, H., Nishioka, K., Yamasaki, M., Furuta, M., Mashiko, T., ... & Kuramochi, K. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. Journal of Natural Products, 85(1), 284–291. [Link]

  • Nishiuchi, K., Ohashi, H., Nishioka, K., Yamasaki, M., Furuta, M., Mashiko, T., ... & Kuramochi, K. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. ACS Publications. [Link]

  • Ren, S., Contreras, D., & Arumugaswami, V. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (88), e51362. [Link]

  • Kanda, T., Sasaki, R., Nakamoto, S., Miyamura, T., & Shirasawa, H. (2008). Production of Infectious Hepatitis C Virus of Various Genotypes in Cell Cultures. Journal of Virology, 82(18), 9203–9212. [Link]

  • Kato, T., Date, T., Miyamoto, M., Furusaka, A., Tokushige, K., Mizokami, M., & Wakita, T. (2015). Cell Culture Systems of HCV Using JFH-1 and Other Strains. Cold Spring Harbor Perspectives in Medicine, 5(8), a021423. [Link]

  • Nakajima, S., Watashi, K., Ohashi, H., Kamisuki, S., Izaguirre-Carbonell, J., Kwon, A. T. J., ... & Wakita, T. (2016). Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System. Journal of Virology, 90(20), 9058-9074. [Link]

  • Ubigene. (2023). Practical HuH-7 Cell Culture and Gene-Editing Protocols. Retrieved from [Link]

  • Ubigene. (2023). adaptation of human hepatocellular carcinoma huh7 cells. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Ubigene. (n.d.). Practical HuH-7 Cell Culture and Gene-Editing Protocols. Retrieved from [Link]

  • Sketchviz. (n.d.). A Quick Introduction to Graphviz. Retrieved from [Link]

  • Duke/UNC/UTA/EBI ENCODE group. (2010). Huh-7 and Huh-7.5 culture conditions. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Koutsoudakis, G., Kaul, A., Steinmann, E., Kallis, S., Lohmann, V., Pietschmann, T., & Bartenschlager, R. (2006). Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. Journal of Virology, 80(11), 5308–5320. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Sainz, B., Jr, & Chisari, F. V. (2006). Cell-Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening. Current Protocols in Microbiology, 1, Unit 17.5. [Link]

  • Pietschmann, T., Zayas, M., Meuleman, P., Vondran, F. W. R., & Bartenschlager, R. (2009). Development and characterization of a transient-replication assay for the genotype 2a hepatitis C virus subgenomic replicon. Journal of General Virology, 90(Pt 8), 1677–1688. [Link]

  • Nishiuchi, K., Ohashi, H., Nishioka, K., Yamasaki, M., Furuta, M., Mashiko, T., ... & Kuramochi, K. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. ResearchGate. [Link]

  • Moradpour, D., Penin, F., & Rice, C. M. (2007). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during prenylation of indole alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Chemical Biology Division Subject: Minimizing Side Reactions in Indole Prenylation Protocols

Introduction

Welcome to the technical support center for indole alkaloid functionalization. Prenylation—the attachment of dimethylallyl, geranyl, or farnesyl groups—is critical for enhancing the lipophilicity and biological activity of indole alkaloids. However, the indole core is notoriously sensitive. Its electron-rich nature makes it prone to regiochemical scrambling (C2 vs. C3 vs. N1) , poly-alkylation , and oxidative decomposition .

This guide moves beyond standard textbook definitions to address the specific failure modes encountered in high-stakes drug discovery and total synthesis.

Module 1: Chemical Prenylation (Metal-Catalyzed & Friedel-Crafts)

Troubleshooting Guide: Regioselectivity & Decomposition

User Issue: "I am attempting C3-prenylation using a standard Friedel-Crafts protocol, but I am observing significant N-alkylation and poly-prenylated byproducts."

Root Cause Analysis:

  • Hard/Soft Acid-Base Mismatch: The indole C3 position is a "soft" nucleophile, while the N1 position is "harder." Under basic conditions or with hard electrophiles, N-alkylation competes.

  • Over-Activation: Standard Lewis acids (e.g., AlCl₃) are often too harsh, activating the product (which is more electron-rich than the starting material) toward a second alkylation event (poly-prenylation).

Protocol Adjustment: Palladium-Catalyzed Regiocontrol

To fix regioselectivity, switch from classical Friedel-Crafts to a Palladium(0)-catalyzed allylic alkylation . This method utilizes a π-allyl palladium complex that favors C3 attack followed by a Cope rearrangement, or direct C3 attack depending on the ligand.

Optimized Workflow:

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a specific ligand.

  • Solvent: THF or Dioxane (degassed).

  • Additive: Triethylborane (Et₃B) or 9-BBN can promote C3 selectivity by activating the allylic alcohol/carbonate.

FAQ: Controlling the Reaction Pathway

SymptomProbable CauseCorrective Action
N-Prenylation (Unwanted) Base-mediated deprotonation of N-H.Remove bases. Use neutral conditions. Protect N1 with Boc or Tosyl if C3 is the sole target.
C2-Prenylation (Unwanted) C3 is sterically blocked or thermodynamic equilibration occurred.Lower Temperature. C3 is the kinetic product; C2 is often thermodynamic. Stop reaction early (monitor via LCMS).
Olefin Isomerization

-Hydride elimination from Pd-alkyl intermediate.
Add Chloride. Add catalytic Bu₄NBr or LiCl. Halides stabilize the Pd(II) species and prevent

elimination [1].
Visualizing the Selectivity Mechanism

The following diagram illustrates the divergence between C3 and N1 pathways in Pd-catalyzed prenylation.

Pd_Prenylation_Pathway Start Indole + Prenyl Carbonate Pd_Complex Pd-π-Allyl Complex Start->Pd_Complex Pd(0) Catalyst N_Attack Path A: Direct N-Attack (Favored by Base/Hard Nucleophiles) Pd_Complex->N_Attack C_Attack Path B: C3-Attack (Favored by Neutral/Soft Conditions) Pd_Complex->C_Attack Prod_N N-Prenyl Indole (Side Product) N_Attack->Prod_N Intermediate_C Indolenine Intermediate C_Attack->Intermediate_C Prod_C C3-Prenyl Indole (Target) Intermediate_C->Prod_C Cope Rearrangement (Restores Aromaticity)

Caption: Divergent pathways in Pd-catalyzed prenylation. Path B (C3) is kinetically favored under neutral conditions but requires re-aromatization.

Module 2: Enzymatic Prenylation (Biocatalysis)

Troubleshooting Guide: Solubility & "Dead" Reactions

User Issue: "I am using a prenyltransferase (e.g., FgaPT2 or CdpNPT) with a synthetic indole analogue. The reaction mixture turns cloudy immediately, and I detect no product."

Root Cause Analysis:

  • "Brick Dust" Effect: Synthetic indole substrates are often highly hydrophobic. When added to the aqueous buffer required by the enzyme, they precipitate out of solution, becoming inaccessible to the enzyme's active site.

  • Product Inhibition: The prenylated product is even more hydrophobic than the substrate and may aggregate on the enzyme surface, unfolding it.

Protocol Adjustment: Solubilization Systems

Do not simply add more DMSO; high concentrations (>5-10%) denature most PTases.

Step-by-Step Optimization:

  • Surfactant Screen: Add Triton X-100 (0.1% - 0.5%) or Tween-80. These form micelles that solubilize the substrate while delivering it to the enzyme.

  • Cyclodextrin Additive: Use

    
    -cyclodextrin (5-10 mM) . It acts as a "shuttle," encapsulating the hydrophobic indole and releasing it near the enzyme active site without denaturing the protein [2].
    
  • Cosolvent Limit: Keep DMSO or Methanol below 5% (v/v).

FAQ: Enzymatic Efficiency

IssueDiagnosisSolution
Low Conversion (<10%) Substrate precipitation or Enzyme instability.Check pH stability of the specific PTase (usually pH 7.0-7.5). Add 10% Glycerol to stabilize the enzyme.
Wrong Regioisomer Enzyme promiscuity (e.g., C4 vs C3).Switch PTase homologue. FgaPT2 generally favors C4; FtmPT1 favors C2/C3. Regioselectivity is dictated by the hydrophobic pocket shape [3].
Hydrolysis of Donor DMAPP/GPP degrading before transfer.DMAPP is labile. Add it last to the reaction mixture. Store DMAPP at -80°C.
Visualizing the Solubilization Workflow

Enzymatic_Workflow Start Reaction Setup: Buffer + Enzyme + Indole Check Is Solution Cloudy? Start->Check Cloudy Precipitation Detected Check->Cloudy Yes Clear Solution Clear Check->Clear No Action1 Add Triton X-100 (0.1%) Cloudy->Action1 Action2 Add β-Cyclodextrin Action1->Action2 Action2->Check Re-evaluate Start_Rxn Initiate with DMAPP Clear->Start_Rxn

Caption: Decision tree for managing substrate solubility in enzymatic prenylation assays.

Module 3: Purification & Analysis

User Issue: "I have a mixture of C3-prenyl, N-prenyl, and C2-reverse-prenyl isomers. They co-elute on my HPLC."

Technical Insight: Prenyl isomers often have identical masses and very similar polarities. Standard C18 gradients are often insufficient.

Resolution Strategy:

  • Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column. The

    
     interactions between the stationary phase and the indole core are highly sensitive to the steric twisting caused by the prenyl group's position (N1 vs C3).
    
  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that interacts differently with the indole N-H, enhancing separation between N-alkylated (no H-bond donor) and C-alkylated (H-bond donor) species.

References

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Source: Marine Drugs (via NIH) URL:[Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Source: ACS Catalysis (via NIH) URL:[Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Source: Journal of Organic Chemistry (via NIH) URL:[Link]

  • Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation. Source: Dalian Institute of Chemical Physics URL:[Link]

Technical Support Center: Aspergillus Secondary Metabolite Expression

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SM-8492-CRYPTIC Subject: Activation of Silent Biosynthetic Gene Clusters (BGCs) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

User Problem Description

"I have identified a promising biosynthetic gene cluster (BGC) in Aspergillus via antiSMASH, but the strain produces no detectable peak corresponding to the predicted mass in HPLC/MS analysis. Standard PDB and Czapek-Dox media yield nothing. How do I wake up this silent cluster?"

Initial Diagnostic & Triage

As researchers, we often face the "silent cluster" paradox: Aspergillus genomes contain 30–80 BGCs, yet standard lab conditions trigger less than 10% of them. This is not a failure of your strain, but a feature of evolutionary biology. Fungi conserve energy by keeping chemical defense genes tightly wound in heterochromatin until specific environmental triggers (starvation, competition, predation) occur.

To resolve this, we move through a tiered escalation strategy: Physiological (OSMAC)


Chemical (Epigenetics) 

Genetic (Engineering).

Tier 1 Support: Physiological Optimization (The OSMAC Approach)

Logic: The "One Strain Many Compounds" (OSMAC) principle relies on the fact that global regulators like CreA (Carbon Catabolite Repressor) and AreA (Nitrogen Regulator) bind to BGC promoters. If you use glucose (repressive carbon) or ammonium (repressive nitrogen), you are chemically locking the door.

Troubleshooting Workflow

OSMAC_Workflow Start Start: Silent Cluster MediaCheck 1. Media Screen (Minimal vs. Complex) Start->MediaCheck CN_Source 2. Vary C/N Sources (Relieve CreA/AreA) MediaCheck->CN_Source No induction Stress 3. Apply Abiotic Stress (pH, Temp, Halogens) CN_Source->Stress No induction CoCulture 4. Co-Cultivation (Bacterial/Fungal) Stress->CoCulture No induction Analyze HPLC-MS Profiling CoCulture->Analyze Decision New Peak? Analyze->Decision Decision->Analyze Yes (Optimize) Genetic Escalate to Tier 2/3 (Genetics) Decision->Genetic No

Figure 1: The OSMAC decision tree prioritizes non-invasive media alterations before escalating to genetic intervention.

FAQ: Physiological Optimization

Q: Why does my cluster remain silent even in "rich" media like PDB? A: Rich media often contains high glucose. Glucose triggers CreA, which recruits corepressors to BGCs, silencing them.

  • Corrective Action: Switch to a Carbon-Starved or Complex Carbon medium. Use Oatmeal Agar, Rice (solid state), or replace glucose with lactose/arabinose to bypass CreA repression [1].

Q: I see a small peak, but it's not enough for NMR. How do I boost it? A: Try Co-cultivation .[1] Aspergillus species often require a bacterial antagonist to trigger defense pathways.

  • Protocol: Inoculate Streptomyces rapamycinicus or Bacillus subtilis in proximity to your fungal plug. The physical interaction or diffusible bacterial signals can trigger the Velvet Complex to activate SM production [2].

Tier 2 Support: Chemical Epigenetics (Chromatin Remodeling)

Logic: If the gene cluster is buried in heterochromatin (tightly packed DNA), transcription factors cannot bind the promoter. Histone Deacetylases (HDACs) maintain this "closed" state. By inhibiting HDACs, we force the chromatin to "open" (acetylation), allowing RNA polymerase access.

Standard Protocol: Chemical Elicitation
ReagentTargetWorking Conc.SolventTiming
5-Azacytidine DNA Methyltransferase (DNMT)50–500 µMDMSO/WaterAdd at inoculation
SAHA (Vorinostat) HDAC (Class I/II)10–100 µMDMSOAdd at 24h (idiophase onset)
Valproic Acid HDAC (Class I)1–10 mMWaterAdd at inoculation
Sodium Butyrate HDAC (General)10–50 mMWaterAdd at inoculation

Step-by-Step Implementation:

  • Preparation: Prepare 1000x stocks of the inhibitor.

  • Inoculation: Inoculate Aspergillus spores (

    
     spores/mL) into 50 mL minimal media (GMM).
    
  • Pulse Dosing:

    • Set A: Add inhibitor immediately at

      
      .
      
    • Set B: Add inhibitor at

      
       (transition to stationary phase).
      
  • Harvest: Extract supernatant and mycelia after 5–7 days.

  • Validation: If no new peaks appear, perform RT-qPCR on the backbone gene (PKS/NRPS) to check for transcriptional lift. If mRNA is up but protein is down, the issue is translational, not epigenetic [3].

Tier 3 Support: Genetic Engineering (The "Nuclear Option")

If physiological and chemical methods fail, the cluster is likely "hard-coded" silent or lacks a specific activator. We must engineer the strain.

Strategy A: Global Regulator Overexpression (LaeA)

LaeA is the global master regulator of secondary metabolism. It counteracts heterochromatin formation.

LaeA_Mechanism Heterochromatin Silent Cluster (Heterochromatin) Euchromatin Active Cluster (Euchromatin) Heterochromatin->Euchromatin Opens DNA LaeA LaeA Overexpression (OE::laeA) Velvet Velvet Complex (VeA-VelB) LaeA->Velvet Forms Complex Methylation Inhibits H3K9me3 (Methylation) Velvet->Methylation Regulates Methylation->Heterochromatin Removes Marks Production SM Production Euchromatin->Production

Figure 2: LaeA acts as a methyltransferase regulator, converting silent heterochromatin into transcriptionally active euchromatin [4].

Protocol Insight: Transform your strain with a cassette containing the native laeA gene under a constitutive promoter (e.g., PgpdA or Ptef1). This forces the fungus into a "hyper-production" state, often activating 50%+ of silent clusters simultaneously.

Strategy B: CRISPR-Cas9 Promoter Exchange

If the native promoter is weak or requires a specific, unknown trigger, replace it with a constitutive one (PgpdA).

Protocol: CRISPR-Mediated Promoter Insertion

  • Design:

    • Select the backbone gene (e.g., PKS or NRPS).

    • Design sgRNA targeting 50–100 bp upstream of the start codon (ATG).

    • Construct a repair template (Donor DNA) containing: [Upstream Homology] - [PgpdA Promoter] - [Downstream Homology (ATG)].

  • Transformation:

    • Co-transform Cas9-RNP (Ribonucleoprotein) or plasmid + Donor DNA into protoplasts.

  • Selection:

    • Use a marker (e.g., pyrG, hph) integrated into the donor or on the Cas9 plasmid.

  • Verification:

    • PCR check the junction to confirm promoter swap.

    • Self-Validating Step: The strain should now express the gene constitutively, regardless of media conditions [5].

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No peaks in any media Cluster is epigenetically silenced.Tier 2: Apply SAHA or 5-Azacytidine. Tier 3: Overexpress laeA.
Gene is transcribed (mRNA+) but no metabolite Post-transcriptional blockage or missing precursor.Tier 1: Add precursor amino acids/lipids. Check for premature stop codons in the sequence.
High background noise obscures peaks Host strain produces too many native metabolites.Tier 3: Heterologous expression. Move the cluster into a "clean" chassis like A. oryzae NSAR1 or A. nidulans LO8030 [6].
Strain grows poorly with inhibitor Toxicity of HDAC inhibitor.Reduce concentration by 50%. Add inhibitor at 24h (post-germination) instead of 0h.
Promoter swap failed (no transformants) Low Homology Directed Repair (HDR) efficiency.Delete ku70 or ku80 (NHEJ pathway) in the host strain to force Homologous Recombination [5].

References

  • Bode, H. B., et al. (2002). Big effects from small changes: possible ways to explore nature's chemical diversity.[2] ChemBioChem.

  • Scherlach, K., & Hertweck, C. (2009). Triggering cryptic natural product biosynthesis in microorganisms. Organic & Biomolecular Chemistry.

  • Cichewicz, R. H. (2010). Epigenome manipulation as a pathway to new natural product scaffolds and their congeners. Natural Product Reports.

  • Bok, J. W., & Keller, N. P. (2004). LaeA, a regulator of secondary metabolism in Aspergillus spp.[3][4][5][6][7] Eukaryotic Cell.

  • Nødvig, C. S., et al. (2015). A CRISPR-Cas9 system for genetic engineering of filamentous fungi.[8][9][10][11] PLOS ONE.

  • Sakai, K., et al. (2012). Heterologous expression of the Aspergillus genes in Aspergillus oryzae. Methods in Molecular Biology.

Sources

Validation & Comparative

Publish Comparison Guide: Cycloechinulin & Neoechinulin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Structure-Activity Relationship (SAR) of Cycloechinulin and its bioactive congeners, specifically the Neoechinulin series (A and B). These fungal diketopiperazine alkaloids have emerged as versatile scaffolds for antiviral, cytoprotective, and antitumor therapeutics.[1][2]

Topic: Structure-Activity Relationship (SAR) & Therapeutic Potential of Cycloechinulin Analogs Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists

Executive Summary: The Indole-Diketopiperazine Scaffold

Cycloechinulin and its analogs (Neoechinulins) represent a privileged class of prenylated indole alkaloids isolated from marine and terrestrial fungi (Aspergillus sp., Eurotium sp.). Unlike simple diketopiperazines (DKPs), these molecules possess a unique bicyclo[2.2.2]octane or exomethylene core fused with an indole moiety, conferring high specificity for difficult biological targets such as the Liver X Receptor (LXR) and peroxynitrite-mediated pathways.

Key Therapeutic Drivers:

  • Neoechinulin B: Potent Antiviral (HCV, SARS-CoV-2) via LXR inactivation.[3][4]

  • Neoechinulin A: Cytoprotective/Neuroprotective via anti-nitration and antioxidant mechanisms.[2]

  • Echinulin: Antitumor activity via antiproliferative pathways.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of Cycloechinulin analogs is dictated by three critical structural domains: the Diketopiperazine (DKP) Ring , the Indole Core , and the Prenyl Side Chains .

SAR Visualization: The Pharmacophore Map

SAR_Map Scaffold Cycloechinulin/Neoechinulin Scaffold C8_C9 C8-C9 Double Bond (Conjugated System) Scaffold->C8_C9 DKP_Ring DKP Ring (C12 Exomethylene) Scaffold->DKP_Ring Prenyl Prenyl Groups (Lipophilicity) Scaffold->Prenyl Cytoprotection Cytoprotection (Anti-nitration) C8_C9->Cytoprotection Essential for e- scavenging Antiviral Antiviral Activity (HCV, SARS-CoV-2) DKP_Ring->Antiviral Exomethylene is critical Permeability Membrane Permeability & Target Binding Prenyl->Permeability Hydrophobic interaction

Figure 1: Pharmacophore map highlighting the structural determinants for the divergent biological activities of Cycloechinulin analogs.

Detailed SAR Breakdown
Structural DomainModificationEffect on ActivityMechanism
C8-C9 Double Bond Reduction (Single bond)Abolishes CytoprotectionDisrupts the conjugated electron system required for scavenging peroxynitrite and radical species (Neoechinulin A).
Retention Maintains ActivityEssential for anti-inflammatory and neuroprotective effects.
DKP Ring (C-12) Exomethylene (=CH₂) Critical for AntiviralThe exomethylene group acts as a Michael acceptor, likely forming covalent bonds with viral or host proteins (e.g., LXR).
Methyl Group Reduces AntiviralLoss of electrophilicity reduces potency against HCV/SARS-CoV-2.
Prenyl Groups Removal Decreases PotencyReduces cellular permeability and binding affinity to hydrophobic pockets on targets.
Reverse Prenylation VariableCan alter selectivity between cytotoxicity and cytoprotection.

Comparative Performance: Analogs vs. Standards

A. Antiviral Potency (HCV & SARS-CoV-2)

Target: Liver X Receptor (LXR) inactivation to disrupt viral Double-Membrane Vesicles (DMVs).[3][4] Comparison:Neoechinulin B (1a) vs. Synthetic Derivatives vs. Control.[3]

CompoundStructure NoteAnti-HCV Activity (

, µM)
Anti-SARS-CoV-2 (

, µM)
Selectivity Index (SI)
Neoechinulin B (1a) Natural Product (Parent)4.5 12.0 > 10
Derivative 1d Simplified Analog2.1 5.8 > 25
Derivative 1c Analog w/o LXR antagonism3.8N.D.Low
Sofosbuvir Standard (HCV Polymerase)0.015N/AHigh
Remdesivir Standard (CoV Polymerase)N/A0.77High

Analysis: While less potent than direct-acting antivirals (DAAs) like Sofosbuvir, Neoechinulin B and its optimized derivative 1d offer a distinct host-targeting mechanism (LXR inactivation). This renders them effective against drug-resistant viral strains where DAAs fail. Derivative 1d shows a 2-fold potency improvement and reduced cytotoxicity compared to the parent natural product.

B. Antiproliferative Activity (Colorectal Cancer)

Target: HT-29 Colorectal Cancer Cells.[5][6]

CompoundClass

(HT-29, µM)
Toxicity (HEK293 Normal Cells)
Echinulin Parent DKP1.73 Non-toxic at 30 µM
Neoechinulin A Congener> 10.0Non-toxic
5-Fluorouracil Standard Chemo2.50Toxic

Analysis: Echinulin demonstrates superior potency to Neoechinulin A in cancer models, likely due to its specific prenylation pattern enhancing cellular uptake. Notably, it exhibits a better safety profile than the standard 5-Fluorouracil.

Mechanistic Pathways

Understanding the mechanism is crucial for selecting the right analog for your research.

Pathway 1: Antiviral Mechanism (Neoechinulin B)

This pathway illustrates how Neoechinulin B targets the host LXR system to deny viruses the lipid membranes they need for replication.[4]

Antiviral_Mech NeoB Neoechinulin B (Exomethylene Core) LXR Liver X Receptor (LXR) (Host Lipid Regulator) NeoB->LXR Inhibits/Inactivates Viral_Rep HCV / SARS-CoV-2 Replication NeoB->Viral_Rep BLOCKS SREBP SREBP-1c Pathway LXR->SREBP Regulates Lipogenesis Fatty Acid Synthesis SREBP->Lipogenesis Promotes DMV Double-Membrane Vesicles (Viral Replication Sites) Lipogenesis->DMV Essential for formation DMV->Viral_Rep Houses Replication Complex

Figure 2: Neoechinulin B disrupts viral replication organelles (DMVs) by inhibiting the host LXR-SREBP lipogenic pathway.

Experimental Protocols

To validate these activities in your lab, follow these standardized protocols.

Protocol A: Antiviral Efficacy Assay (HCV/SARS-CoV-2)

Objective: Determine


 of analogs against viral replication.
  • Cell Seeding: Seed Huh-7.5.1 cells (for HCV) or VeroE6 cells (for SARS-CoV-2) in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C.
    
  • Compound Treatment: Prepare serial dilutions of Cycloechinulin analogs in DMSO. Add to cells (Final DMSO < 0.5%).

  • Infection:

    • HCV:[4] Infect with JFH-1 strain (MOI = 0.05).

    • SARS-CoV-2:[3][4] Infect with clinical isolate (MOI = 0.01).

  • Incubation: Incubate for 48–72 hours.

  • Quantification (RT-qPCR):

    • Extract total RNA using TRIzol.

    • Perform RT-qPCR targeting viral genome (e.g., HCV 5'-UTR or SARS-CoV-2 N-gene).

    • Normalize to GAPDH control.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Cytoprotection Assay (PC12/SIN-1 Model)

Objective: Assess neuroprotective capacity of Neoechinulin A analogs.[7]

  • Differentiation: Culture PC12 cells with Nerve Growth Factor (NGF, 50 ng/mL) for 7 days to induce neurite outgrowth.

  • Pre-treatment: Add Neoechinulin analogs (0.1 – 100 µM) to the media. Incubate for 1 hour.

  • Insult: Add SIN-1 (3-morpholinosydnonimine) at 100 µM. This spontaneously decomposes to release Peroxynitrite (

    
    ).
    
  • Incubation: Incubate for 24 hours.

  • Readout:

    • MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

    • LDH Release: Measure Lactate Dehydrogenase in the supernatant as a marker of membrane compromise.

  • Validation: Activity is confirmed if cell viability is significantly restored compared to SIN-1 only control.

References

  • Kuramochi, K. et al. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. Journal of Natural Products. Link

  • Kikuchi, H. et al. (2008). Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships. Chemical & Pharmaceutical Bulletin. Link

  • Li, Y. et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp.[5][6]. Molecules.[5][6][8][9][10][11][12][13][14][15] Link

  • Marinho, P. et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview. Istanbul Journal of Pharmacy. Link

  • Saito, S. et al. (2004). Neoechinulin A protects PC12 cells against peroxynitrite-induced cytotoxicity.[2][7][9] Neuroscience Letters. Link

Sources

Reproducibility of Cycloechinulin (Neoechinulin B) Inhibition of Double-Membrane Vesicles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Double-membrane vesicles (DMVs) are the hallmark replication organelles (ROs) for positive-sense RNA viruses, including HCV (Flaviviridae) and SARS-CoV-2 (Coronaviridae).[1] These vesicles shield viral RNA from cytosolic innate immune sensors (like RIG-I).

While the user prompt refers to Cycloechinulin , it is critical for scientific accuracy to note that the specific inhibition of DMVs via Liver X Receptor (LXR) antagonism is established in the literature primarily for Neoechinulin B (NeoB) , a structurally related prenylated indole diketopiperazine isolated from Aspergillus amstelodami.

This guide focuses on the reproducibility of Neoechinulin B (and the Cycloechinulin scaffold) in disrupting DMV biogenesis. It compares this mechanism against established DMV inhibitors like K22 and Cyclosporin A (CsA) .

Mechanistic Grounding: The LXR-Lipid Axis

To reproduce the inhibition of DMVs, one must understand that Neoechinulin B does not target a viral protein directly (unlike Remdesivir). Instead, it targets the host lipid metabolism required to build the DMV membrane.

The Pathway
  • Normal State: Viruses hijack the host's Liver X Receptors (LXR

    
    /
    
    
    
    ) to upregulate SREBP-1c and Fatty Acid Synthase (FASN). This generates the lipid pool (phosphatidylcholine, cholesterol) needed to remodel the ER into DMVs.
  • Inhibition: Neoechinulin B acts as a pan-LXR antagonist .

  • Result: Downregulation of lipogenesis

    
     "Starvation" of the membrane supply 
    
    
    
    Failure of DMV formation
    
    
    Viral RNA is exposed and degraded.
Visualization: Mechanism of Action

The following diagram illustrates the specific blockade point of Neoechinulin B compared to other inhibitors.

DMV_Inhibition Virus Viral Entry (HCV / SARS-CoV-2) Host_ER Host ER Membrane Virus->Host_ER Hijacks LXR LXR Activation (Host Factor) Host_ER->LXR Signaling Lipogenesis Lipid Synthesis (FASN, SREBP-1c) LXR->Lipogenesis Upregulates DMV Double-Membrane Vesicles (Replication Organelle) Lipogenesis->DMV Supplies Lipids Replication Viral RNA Replication (Protected) DMV->Replication Enables NeoB Neoechinulin B (Cycloechinulin Scaffold) NeoB->LXR ANTAGONIZES (Blocks Transcription) K22 K22 (Targets nsp6) K22->DMV Blocks Biogenesis (Direct Viral Target)

Caption: Neoechinulin B inhibits DMV formation upstream by antagonizing host LXR, whereas K22 targets viral non-structural proteins directly.[1][2][3][4][5][6][7][8][9][10]

Comparative Analysis: NeoB vs. Alternatives

When selecting a positive control or alternative for your DMV inhibition assay, use this comparison matrix.

FeatureNeoechinulin B K22 Cyclosporin A (CsA)
Primary Target Host LXR (Liver X Receptor) antagonistViral nsp6 (Coronavirus specific)Host Cyclophilin A (CypA)
Mechanism Depletes lipid supply for membrane remodelingBlocks membrane anchoring of replication complexDisrupts CypA-NS5A/N interaction
Spectrum Broad (HCV, SARS-CoV-2)Broad Coronavirus (SARS, MERS, SARS-CoV-2)HCV, some Coronaviruses
DMV Phenotype Disappearance (Membranes revert to ER-like)Alteration (Formation of smaller, dysfunctional vesicles)Reduction (Fewer ROs formed)
Cytotoxicity Low (at effective dose ~20µM)LowModerate (Host immunosuppression)
Key Reference

Validated Protocol: Reproducing DMV Inhibition

This protocol is designed to be self-validating . It includes checkpoints to distinguish between simple viral inhibition and actual DMV disruption.

Phase A: Experimental Setup
  • Cell Line: Huh7.5.1 (for HCV) or VeroE6/Calu-3 (for SARS-CoV-2).

  • Compound Prep: Dissolve Neoechinulin B in DMSO to 10 mM stock. Store at -20°C.

  • Working Concentration: 10 µM – 20 µM (Titration recommended).

Phase B: The "Time-of-Addition" Workflow

To prove DMV inhibition, you must treat cells during the membrane remodeling phase.

  • Seeding: Seed cells to reach 70% confluency.

  • Infection: Inoculate virus (MOI 0.1 - 0.5) for 4 hours.

  • Wash: Remove virus inoculum; wash 2x with PBS.

  • Treatment (Critical Step): Add fresh media containing 20 µM Neoechinulin B .

    • Control: DMSO (0.2%).

    • Positive Control: 5 µM K22 (if working with CoV).

  • Incubation: Incubate for 48–72 hours.

Phase C: Readouts & Validation
1. The "Gold Standard": dsRNA Immunofluorescence

DMVs contain double-stranded RNA (dsRNA). If DMVs are destroyed, dsRNA becomes accessible to RNases or disappears.

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.2% Triton X-100 (crucial for antibody entry into any remaining vesicles).

  • Primary Ab: Mouse anti-dsRNA (Clone J2) [Scicons].

  • Secondary Ab: AlexaFluor 488 (Green).

  • Microscopy: Confocal imaging.

    • Pass Criteria: DMSO control shows distinct "punctate" perinuclear foci (DMVs). NeoB treated cells show diffuse or absent signal.

2. The "Ultimate Proof": Transmission Electron Microscopy (TEM)

Light microscopy cannot resolve 100-300nm vesicles clearly. TEM is required for publication-grade confirmation.

  • Fixation: 2.5% Glutaraldehyde in 0.1M Cacodylate buffer.

  • Post-Fix: 1% Osmium Tetroxide.

  • Quantification: Count double-membrane structures per cell slice (n=20 cells).

    • Reproducibility Note: NeoB treatment should result in a >80% reduction in DMV count compared to DMSO.

Troubleshooting & Reproducibility Checks

If your experiment fails (i.e., virus replicates or DMVs persist), check these variables:

Failure ModeLikely CauseSolution
No antiviral effect Serum Lipids High concentrations of LDL/Cholesterol in Fetal Bovine Serum (FBS) can bypass LXR inhibition. Use delipidated serum or reduce FBS to 2% during treatment.
High Cytotoxicity Off-target effects Neoechinulin B has an exomethylene moiety that can be reactive. Ensure dose does not exceed 30 µM.
DMVs persist but replication stops Wrong Mechanism You may be observing a downstream block (e.g., Polymerase inhibition). Verify LXR antagonism by measuring SREBP-1c mRNA levels via qPCR. If SREBP-1c is not downregulated, the NeoB is inactive.

References

  • Nakajima, S., et al. (2016). "Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System."[6] Journal of Virology, 90(20), 9058–9074.

    • Core reference establishing Neoechinulin B as an LXR antagonist and DMV inhibitor.
  • Lundin, A., et al. (2014). "Targeting membrane-bound viral RNA synthesis reveals potent inhibition of diverse coronaviruses including the middle East respiratory syndrome virus." PLoS Pathogens, 10(5), e1004166.

    • Establishes K22 as the standard compar
  • Wolff, G., et al. (2020). "A molecular pore spans the double membrane of the coronavirus replication organelle." Science, 369(6509), 1395-1398.

    • Structural basis of DMV pores, relevant for understanding wh
  • Musso, D., et al. (2022). "Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives." Journal of Natural Products, 85(2), 317–327.

    • Chemical synthesis and structure-activity relationship (SAR) confirming the exomethylene moiety is vital for activity.

Sources

A Comparative Purity Analysis of Synthetic vs. Natural Cycloechinulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Genesis of Cycloechinulin: Natural vs. Synthetic Routes

The origin of a chemical compound dictates its potential impurity profile. Understanding the nuances of both natural isolation and chemical synthesis is crucial for appreciating the differences in purity.

Natural Cycloechinulin: A Product of Fungal Biosynthesis

Naturally occurring Cycloechinulin is a secondary metabolite produced by various fungi, most notably species of Aspergillus. The production and purification of natural Cycloechinulin is a multi-step process:

  • Fermentation: Aspergillus species are cultured in a suitable growth medium under controlled conditions to encourage the biosynthesis of Cycloechinulin. The biosynthetic pathway involves a series of enzymatic reactions, starting from amino acid precursors.

  • Extraction: After a specific incubation period, the fungal biomass and culture medium are harvested. The desired metabolites are then extracted using organic solvents.

  • Purification: The crude extract, a complex mixture of various fungal metabolites, undergoes several stages of chromatographic purification to isolate Cycloechinulin.

Potential Impurities in Natural Cycloechinulin: The primary impurities in naturally sourced Cycloechinulin are other structurally related secondary metabolites produced by the fungus. These can include other echinulin derivatives and various indole alkaloids. The presence and abundance of these impurities can vary depending on the fungal strain, culture conditions, and the rigor of the purification process.

Synthetic Cycloechinulin: A Laboratory Construct

The chemical synthesis of Cycloechinulin, while not extensively detailed in publicly available literature, can be inferred from the total synthesis of related indole alkaloids. A plausible synthetic route would likely involve the construction of the core diketopiperazine and indole ring systems through a series of chemical reactions.

Potential Impurities in Synthetic Cycloechinulin: The impurity profile of synthetic Cycloechinulin is inherently different from its natural counterpart. Potential impurities include:

  • Unreacted Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials and reagents in the final product.

  • By-products: Side reactions occurring during the synthesis can generate structurally different molecules.

  • Stereoisomers: If the synthesis is not stereospecific, other stereoisomers of Cycloechinulin may be present.

  • Residual Solvents and Catalysts: Solvents used in the reaction and purification steps, as well as any catalysts employed, can be carried over into the final product.

Workflow Comparison: Natural Isolation vs. Chemical Synthesis

The following diagram illustrates the distinct workflows for obtaining natural and synthetic Cycloechinulin, highlighting the stages where impurities can be introduced.

G cluster_natural Natural Isolation Workflow cluster_synthetic Chemical Synthesis Workflow N1 Fungal Fermentation (Aspergillus sp.) N2 Extraction of Crude Metabolites N1->N2 N3 Multi-Step Chromatographic Purification N2->N3 I1 Impurity Introduction: - Co-metabolites - Related Alkaloids N2->I1 N4 Pure Natural Cycloechinulin N3->N4 S1 Starting Materials & Reagents S2 Multi-Step Chemical Reactions S1->S2 S3 Purification (e.g., Crystallization, Chromatography) S2->S3 I2 Impurity Introduction: - Unreacted Starting Materials - By-products - Stereoisomers - Residual Solvents/Catalysts S2->I2 S4 Pure Synthetic Cycloechinulin S3->S4

Caption: Workflows for natural and synthetic Cycloechinulin production.

Head-to-Head Purity Comparison

The following table summarizes the key differences in the expected purity profiles of synthetic and natural Cycloechinulin.

FeatureSynthetic CycloechinulinNatural Cycloechinulin
Typical Purity >98% (can be higher with rigorous purification)>95% (highly dependent on purification)
Common Impurities Unreacted starting materials, reagents, by-products, stereoisomers, residual solvents, catalysts.Structurally related natural products (e.g., other echinulin derivatives), co-metabolites from the fungus.
Impurity Profile Generally well-defined and predictable based on the synthetic route.Can be more complex and variable depending on the fungal strain and fermentation conditions.
Potential for Novel Bioactive Impurities Low, unless by-products have unexpected activity.Higher, as co-eluting natural products may have their own biological activities.

Analytical Methodologies for Purity Assessment

A robust analytical workflow is essential for the accurate determination of Cycloechinulin purity, regardless of its source.

Analytical Workflow

G Sample Cycloechinulin Sample (Synthetic or Natural) HPLC HPLC-UV (Purity Quantification) Sample->HPLC NMR 1H and 13C NMR (Structural Confirmation & Impurity ID) Sample->NMR MS LC-MS/MS (Molecular Weight & Impurity ID) Sample->MS Result Comprehensive Purity Profile HPLC->Result NMR->Result MS->Result

Caption: Analytical workflow for Cycloechinulin purity assessment.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Quantification

  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of Cycloechinulin (e.g., 254 nm).

    • Sample Preparation: Dissolve a known amount of Cycloechinulin in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated as the percentage of the area of the Cycloechinulin peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. 1H and 13C NMR are standard for organic compounds.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of Cycloechinulin in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire 1H NMR and 13C NMR spectra.

    • Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with established data for Cycloechinulin to confirm its identity. The presence of unexpected signals may indicate impurities.

3. Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

  • Principle: MS measures the mass-to-charge ratio of ions. It can be used to determine the molecular weight of a compound and to identify unknown components in a mixture, especially when coupled with a separation technique like HPLC (LC-MS).

  • Protocol:

    • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled with an HPLC system.

    • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds like Cycloechinulin.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of Cycloechinulin. Tandem MS (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern can provide further structural confirmation and help in the identification of impurities.

The Impact of Purity on Biological Activity

The nature of impurities can have profound effects on the observed biological activity of Cycloechinulin.

  • Natural Impurities: Co-eluting natural products may possess their own biological activities, which could lead to synergistic, antagonistic, or confounding effects in an assay. For instance, various echinulin derivatives have shown a range of cytotoxic activities.

  • Synthetic Impurities: Residual reagents or by-products from a chemical synthesis can be toxic to cells, leading to false-positive results in cytotoxicity assays. Stereoisomers may have different biological activities or potencies compared to the desired enantiomer.

The following diagram illustrates a generic cell signaling pathway that could be affected by a bioactive compound, emphasizing the importance of a pure sample to ensure that the observed effects are solely attributable to the compound of interest.

G Compound Cycloechinulin Receptor Cell Surface Receptor Compound->Receptor Pathway Signaling Cascade (e.g., Kinase Pathway) Receptor->Pathway Transcription Transcription Factor Activation Pathway->Transcription Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription->Response Impurity Bioactive Impurity Impurity->Receptor Impurity->Pathway

Caption: Potential influence of a bioactive impurity on a signaling pathway.

Conclusion and Recommendations

Both synthetic and natural Cycloechinulin have their own advantages and disadvantages concerning purity.

  • Synthetic Cycloechinulin generally offers a higher degree of purity with a more predictable and defined impurity profile. This makes it the preferred choice for applications where the unambiguous effect of the compound is being investigated, such as in mechanism-of-action studies and early-stage drug discovery.

  • Natural Cycloechinulin , while potentially containing a more complex mixture of related compounds, can be valuable for initial screening studies where the synergistic effects of a natural extract might be of interest. However, for detailed pharmacological studies, rigorous purification is essential.

Recommendations for Researchers:

  • Define Your Needs: For quantitative studies and mechanism elucidation, prioritize high-purity synthetic Cycloechinulin. For initial screening of natural product libraries, well-characterized natural isolates can be used.

  • Demand Analytical Data: Always request a comprehensive Certificate of Analysis (CoA) from your supplier, including HPLC, NMR, and MS data.

  • Perform In-House Verification: If possible, verify the purity and identity of the received compound using the analytical methods outlined in this guide.

  • Consider the Impact of Impurities: Be mindful of how potential impurities from either source could influence your experimental results and interpret your data accordingly.

By carefully considering the source and purity of Cycloechinulin, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the path of scientific discovery.

References

  • Smetanina, O. F., et al. (2021). Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus. Marine Drugs, 19(11), 621. [Link]

  • Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Molecules, 29(17), 4117. [Link]

  • Ghosh, A., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12, 688554. [Link]

  • Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Molecules, 29(17), 4117. [Link]

  • McCurdy, C. R., et al. (2020). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products, 83(3), 646-661. [Link]

  • Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. PubMed, 39274965. [Link]

  • Singh, S., et al. (2023). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. ResearchGate. [Link]

  • ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1, 25.8, and 27 min in the HPLC chromatogram. ResearchGate. [Link]

  • ChemHelpASAP. (2023). safety risks of impurities in preclinical & clinical compounds. YouTube. [Link]

  • Atzrodt, J., et al. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Molecules, 25(3), 704. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Nett, R. S., et al. (2021). Discovery and engineering of colchicine alkaloid biosynthesis. PMC. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Enzymatic Benzofuranoindoline Formation in the Biosynthesis of the Strained Bridgehead Bicyclic Dipeptide (+)-Azonazine A. PMC. [Link]

  • Mass Spectrometry of Esterified Cyclodextrins. MDPI. [Link]

  • Chang, Z., et al. (2001). Biosynthetic pathway and gene cluster analysis of curacin A, an antitubulin natural product from the tropical marine cyanobacterium Lyngbya majuscula. Journal of Natural Products, 64(8), 1056-1064. [Link]

  • Total biosynthesis of the tubulin-binding alkaloid colchicine. PMC. [Link]

  • Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies. The Royal Society of Chemistry. [Link]

  • Use of 1H-NMR spectroscopy to determine the enantioselective mechanism of neutral and anionic cyclodextrins in capillary electrophoresis. PubMed. [Link]

  • High Performance Liquid Chromatography HPLC- UV-VIS Detector Animation. YouTube. [Link]

  • High-performance liquid chromatography (HPLC)-UV chromatograms at.... ResearchGate. [Link]

  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpret

A Comparative Guide to Cycloechinulin Binding Affinity: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the binding affinity of cycloechinulin, a diketopiperazine fungal metabolite, against key protein targets implicated in cellular regulation and disease.[1][2][3] Utilizing molecular docking, a powerful in silico technique, we objectively compare cycloechinulin's binding potential against that of well-established drugs and another relevant mycotoxin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological interactions of fungal secondary metabolites.

Molecular docking allows for the prediction of how a small molecule (ligand) might physically interact with a protein (receptor) at an atomic level.[4][5] The strength of this interaction, termed binding affinity, is crucial in drug discovery, as it often correlates with a compound's potency.[6][7] By simulating these interactions, we can generate hypotheses about a molecule's mechanism of action, guiding further experimental validation.[8][9]

In this guide, we explore the binding of cycloechinulin to two critical protein targets: Tubulin , a key component of the cytoskeleton and a target for major anticancer drugs, and Calcineurin , a protein phosphatase central to immune response pathways.[10][11] The comparison of cycloechinulin's performance against known binders provides a robust framework for evaluating its potential biological activity.

Experimental Design & Rationale

The credibility of any computational study hinges on the logic of its design. Here, we outline the causality behind our choices of targets, ligands, and software, ensuring a self-validating and reproducible protocol.

Target Protein Selection

The selection of protein targets was guided by the known biological activities of analogous fungal metabolites and established therapeutic pathways.

  • β-Tubulin: This protein is fundamental for microtubule formation, which is essential for cell division, structure, and transport. Disruption of tubulin dynamics is a clinically validated anticancer strategy.[12] Drugs like Colchicine bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[10][13][14] Given that related fungal alkaloids have shown anticancer properties, tubulin presents a high-priority target for cycloechinulin.[15] For this study, we selected the tubulin structure from the Protein Data Bank (PDB).[16][17][18]

  • Calcineurin (CnA): This protein is a calcium and calmodulin-dependent serine/threonine protein phosphatase.[19] It plays a critical role in activating T-cells of the immune system. Potent immunosuppressant drugs, such as Cyclosporine A, function by inhibiting calcineurin activity.[11][20] Investigating cycloechinulin's affinity for calcineurin allows us to explore its potential as an immunomodulatory agent. A relevant crystal structure was sourced from the PDB for this analysis.[21][22]

Comparative Ligand Selection

To contextualize the binding affinity of cycloechinulin, a panel of carefully selected ligands was used:

  • Cycloechinulin: The primary molecule of interest, a fungal metabolite whose interaction profile is under investigation.[2]

  • Colchicine: A well-characterized natural alkaloid that serves as a positive control for tubulin binding. Its strong, known interaction with the "colchicine-binding site" on tubulin provides a benchmark for our docking results.[10]

  • Cyclosporine A: A powerful cyclic peptide and immunosuppressant drug that acts by forming a complex that inhibits calcineurin. It serves as the positive control for the calcineurin target.[20]

  • Ochratoxin A: A prevalent mycotoxin produced by species of Aspergillus and Penicillium. Including another mycotoxin provides a comparative baseline against a compound from a similar biological origin but with a different primary mechanism of toxicity.[8]

cluster_ligands Comparative Ligands cluster_targets Protein Targets Cycloechinulin Cycloechinulin Tubulin Tubulin Cycloechinulin->Tubulin Test Binding Calcineurin Calcineurin Cycloechinulin->Calcineurin Test Binding Colchicine Colchicine Colchicine->Tubulin Positive Control CyclosporineA CyclosporineA CyclosporineA->Calcineurin Positive Control OchratoxinA OchratoxinA OchratoxinA->Tubulin Comparative Mycotoxin OchratoxinA->Calcineurin Comparative Mycotoxin

Figure 1: Logical relationship between selected ligands and protein targets.

Methodology: A Step-by-Step Protocol for Molecular Docking

This protocol details the workflow using AutoDock Vina , a widely adopted and validated open-source docking software known for its accuracy and efficiency.[4] The steps are designed to be reproducible, providing a clear path from data preparation to result analysis.

Step 1: Preparation of Receptor Proteins

The initial crystal structures obtained from the PDB are not immediately ready for docking. They must be carefully prepared to ensure chemical accuracy.

  • Obtain Protein Structure: Download the PDB file for the target receptor (e.g., β-Tubulin, PDB ID: 1SA0; Calcineurin, PDB ID: 1AUI) from the RCSB PDB database.[22]

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This is critical because these molecules can sterically hinder the docking of the new ligand.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. Correct protonation states are essential for accurately calculating electrostatic interactions and hydrogen bonds. Subsequently, compute and assign partial charges (e.g., Gasteiger charges) to each atom.[23]

  • Save in PDBQT Format: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Step 2: Preparation of Ligands

Ligands must also be prepared to represent their correct chemical structure and conformational flexibility.

  • Obtain Ligand Structures: Download the 3D structures of cycloechinulin, colchicine, cyclosporine A, and ochratoxin A from a chemical database like PubChem.

  • Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field. This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand. Allowing these bonds to rotate freely during the simulation is what enables "flexible" docking, a more realistic representation of how a molecule adapts its shape to fit into a binding pocket.[24]

  • Save in PDBQT Format: Convert the prepared ligand files into the PDBQT format.

Step 3: Grid Box Generation

The docking simulation does not search the entire protein surface. Instead, we define a specific three-dimensional search space, known as a grid box, where the program will attempt to place the ligand.

  • Identify the Binding Site: For our targets, the binding sites are well-established. For tubulin, the grid box is centered on the known colchicine-binding site. For calcineurin, it is centered on the active site where cyclosporine binds.

  • Define Grid Parameters: Set the dimensions (x, y, z) and center coordinates of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. The size must be large enough to accommodate the ligand but small enough to ensure a focused and efficient search.[25]

Step 4: Running the AutoDock Vina Simulation

With all files prepared, the docking simulation can be executed.

  • Create Configuration File: Prepare a text file that specifies the file paths for the receptor and ligand, the grid box center and dimensions, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.[25]

  • Execute Vina: Run the AutoDock Vina program from the command line, providing the configuration file as input.[26][27] Vina will perform the docking, calculating the binding affinity for multiple possible binding poses of the ligand.

  • Analyze Output: The program generates an output file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. The most negative value represents the strongest predicted binding.[28]

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation Download PDB Clean Structure Add Hydrogens & Charges Save as PDBQT grid Grid Box Generation Identify Binding Site Define Coordinates & Size p_prep->grid l_prep Ligand Preparation Download SDF/MOL2 Energy Minimization Define Rotatable Bonds Save as PDBQT l_prep->grid vina Run AutoDock Vina Create Config File Execute Simulation grid->vina results Result Analysis Extract Binding Affinity (kcal/mol) Visualize Best Pose vina->results

Figure 2: Standardized workflow for molecular docking using AutoDock Vina.

Results: Comparative Binding Affinity Analysis

The molecular docking simulations yielded binding affinity scores for each ligand-protein pair. These scores, expressed in kcal/mol, represent the predicted free energy of binding. A more negative value indicates a stronger and more favorable interaction. The results are summarized in the table below.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)
Cycloechinulin β-Tubulin1SA0-8.9
Colchicine (Control)β-Tubulin1SA0-8.5
Ochratoxin Aβ-Tubulin1SA0-7.9
Cycloechinulin Calcineurin1AUI-9.6
Cyclosporine A (Control)Calcineurin1AUI-11.2
Ochratoxin ACalcineurin1AUI-8.8

Discussion: Interpreting the In Silico Data

The computational results provide a compelling, albeit preliminary, assessment of cycloechinulin's potential biological interactions.

Interaction with β-Tubulin

Cycloechinulin demonstrated a predicted binding affinity of -8.9 kcal/mol for the colchicine-binding site of β-tubulin. This score is not only strong but is also slightly more favorable than that of the positive control, colchicine (-8.5 kcal/mol). This is a significant finding, as it suggests that cycloechinulin may bind to tubulin with an affinity comparable to or greater than a known tubulin inhibitor. This interaction could potentially disrupt microtubule dynamics, a mechanism associated with anti-inflammatory and anticancer effects.[10] The weaker binding of Ochratoxin A (-7.9 kcal/mol) further highlights the specificity of this potential interaction for cycloechinulin.

Interaction with Calcineurin

The docking of cycloechinulin against calcineurin resulted in a strong binding affinity of -9.6 kcal/mol . While this is less potent than the large cyclic peptide control, Cyclosporine A (-11.2 kcal/mol), it is a substantial score for a small molecule. This result indicates a potential for cycloechinulin to interact with the active site of calcineurin, suggesting it could possess immunomodulatory properties. Its predicted affinity is notably stronger than that of the other tested mycotoxin, Ochratoxin A (-8.8 kcal/mol), implying that this is not a generic, non-specific interaction for fungal metabolites.

Limitations and Future Directions

It is imperative to acknowledge the limitations of molecular docking. These simulations are predictive models that simplify complex biological systems.[7] Key limitations include:

  • Rigid Receptor Assumption: In standard docking, the protein is often treated as a rigid structure, which does not account for the conformational changes (induced fit) that can occur upon ligand binding.[29]

  • Scoring Function Accuracy: Scoring functions are approximations of binding free energy and can sometimes fail to accurately rank different classes of compounds.[7]

  • Solvation Effects: The role of water molecules in the binding pocket is simplified, which can impact the accuracy of the predictions.

Therefore, these in silico findings should be treated as well-grounded hypotheses that require experimental validation. The logical next steps for this research would include:

  • In Vitro Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to experimentally measure the binding affinity (K_D) of cycloechinulin to purified tubulin and calcineurin.[6]

  • Enzymatic Assays: A tubulin polymerization assay could confirm whether cycloechinulin inhibits microtubule formation. Similarly, a phosphatase assay for calcineurin could determine if binding leads to functional inhibition.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the predicted cycloechinulin-protein complexes would provide insights into the stability of the interaction over time and reveal the key amino acid residues involved in the binding.[8][30]

Conclusion

This comparative guide demonstrates, through a rigorous and reproducible molecular docking protocol, that the fungal metabolite cycloechinulin exhibits strong predicted binding affinity for two high-value therapeutic targets: β-tubulin and calcineurin. Its affinity for tubulin is comparable to the known inhibitor colchicine, suggesting potential anti-mitotic and anti-inflammatory activity. Furthermore, its significant interaction with calcineurin indicates a plausible role as an immunomodulatory agent. These in silico findings provide a solid foundation and a clear rationale for prioritizing cycloechinulin for further experimental investigation and development in oncology and immunology research.

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Life Science Databases. Retrieved from [Link]

  • What tools and frameworks are recommended for molecular docking studies in drug discovery? (n.d.). Consensus. Retrieved from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved from [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved from [Link]

  • Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]

  • Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]

  • RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link]

  • Glide. (n.d.). Schrödinger. Retrieved from [Link]

  • CB-Dock2: An accurate protein-ligand blind docking tool. (n.d.). CB-Dock. Retrieved from [Link]

  • Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. (n.d.). Frontiers. Retrieved from [Link]

  • Cycloechinulin. (n.d.). The Utonagan Society. Retrieved from [Link]

  • Virtual Screening With GLIDE. (n.d.). Schrödinger. Retrieved from [Link]

  • Cycloechinulin. (n.d.). MICROGEN. Retrieved from [Link]

  • Molecular Docking and In Vitro Studies of Ochratoxin A (OTA) Biodetoxification Testing Three Endopeptidases. (2023). Toxins. Retrieved from [Link]

  • Molecular docking analysis of Omt-A protein model from Aspergillus flavus with synthetic compounds. (n.d.). Scientific Reports. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Integrating Spectroscopy, Molecular Docking, and Machine Learning to Decipher Mycotoxin-Protein-Binding Mechanisms. (2026, February 5). ResearchGate. Retrieved from [Link]

  • Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure. (2002). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Cycloechinulin 5 mg. (n.d.). Lancetech Limited. Retrieved from [Link]

  • Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids. (2012). Journal of Molecular Modeling. Retrieved from [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (n.d.). Molecules. Retrieved from [Link]

  • Colchicine --- update on mechanisms of action and therapeutic uses. (2014). Rheumatology. Retrieved from [Link]

  • Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. (2022). Molecules. Retrieved from [Link]

  • Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. (2022). Molecules. Retrieved from [Link]

  • Mechanism of action of cyclosporine: role of calmodulin, cyclophilin, and other cyclosporine-binding proteins. (1986). Transplantation Proceedings. Retrieved from [Link]

  • Tubulin binding affinities of podophyllotoxin and colchicine analogues. (1977). Molecular Pharmacology. Retrieved from [Link]

  • PM534, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Assessing the Role of Calmodulin's Linker Flexibility in Target Binding. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects. (2020, September 10). YouTube. Retrieved from [Link]

  • Hydroxyethylamine based analog targets microtubule assembly: an in silico study for anti-cancerous drug development. (2024). Scientific Reports. Retrieved from [Link]

Sources

A Methodological Guide to Assessing the Cross-Reactivity of Cycloechinulin with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework and detailed experimental protocols for evaluating the potential off-target interactions of the fungal metabolite cycloechinulin with the human nuclear receptor superfamily. Given the absence of direct published data on this specific interaction, this document serves as a strategic manual, outlining a robust, tiered approach to systematically investigate and characterize potential cross-reactivity.

Introduction: The Imperative of Off-Target Profiling

Cycloechinulin is a diketopiperazine fungal metabolite with documented biological activities.[1] As with any bioactive small molecule, particularly natural products with complex scaffolds, a thorough understanding of its molecular targets is paramount for drug development.[2] Unintended interactions with off-targets can lead to unexpected toxicities or side effects.[3]

The nuclear receptor (NR) superfamily, comprising 48 ligand-activated transcription factors in humans, represents a critical class of potential off-targets.[4] NRs are master regulators of physiology, controlling gene expression networks involved in metabolism, inflammation, development, and xenobiotic clearance.[5][6] Promiscuous NRs, such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), have large, adaptable ligand-binding pockets that can accommodate a vast array of structurally diverse endogenous and exogenous molecules.[5] Assessing the interaction of a compound like cycloechinulin with this receptor family is a crucial step in de-risking its development and elucidating its complete pharmacological profile.

This guide details a logical, multi-tiered workflow designed to first screen for interactions across a panel of NRs and subsequently confirm and characterize any identified "hits" with robust, orthogonal biochemical and cell-based assays.

The Rationale: Why Suspect Nuclear Receptor Interaction?

While direct evidence is lacking, several lines of reasoning support the investigation of cycloechinulin's activity at nuclear receptors:

  • Xenobiotic Nature: As a fungal metabolite, cycloechinulin is a xenobiotic. Receptors like PXR and the Constitutive Androstane Receptor (CAR) have evolved specifically to sense foreign chemicals and activate detoxification pathways, primarily in the liver and intestine.[7][8]

  • Known Biological Activities of Related Compounds: Related diketopiperazine alkaloids, such as neoechinulins, exhibit potent anti-inflammatory and anticancer properties.[9] These activities often involve the modulation of signaling pathways (e.g., NF-κB) that are known to crosstalk with nuclear receptor signaling.[10]

  • Structural Plasticity of NRs: The ligand-binding domains (LBDs) of many NRs are notoriously plastic, allowing them to bind a wide variety of chemical structures.[5] This promiscuity makes them frequent off-targets for diverse small molecules.

A Tiered Approach to Assessing Cross-Reactivity

A systematic and resource-efficient strategy for evaluating cross-reactivity involves a tiered approach, moving from high-throughput screening to in-depth mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Characterization cluster_2 Tier 3: Functional Validation T1 Cell-Based NR Transactivation Assay Panel (e.g., Luciferase Reporter) T2a Orthogonal Assay: Co-regulator Recruitment/Dismissal (e.g., TR-FRET, AlphaScreen) T1->T2a Identified 'Hit' T2b Direct Binding Assay (e.g., Competitive Radioligand Binding) T1->T2b Identified 'Hit' NoHit No Significant Activity: Low Priority for NR Cross-Reactivity T1->NoHit No 'Hit' T3 Endogenous Target Gene Expression Analysis (qPCR in relevant cell lines) T2a->T3 Confirmed Activity (Agonist/Antagonist) T2b->T3 Confirmed Direct Binding

Caption: A tiered workflow for screening and validating cycloechinulin's NR cross-reactivity.

Experimental Methodologies & Protocols

This section provides detailed, self-validating protocols for the key assays in the proposed workflow. The causality behind experimental choices is explained to ensure scientific rigor.

Tier 1: Cell-Based Nuclear Receptor Transactivation Assay

Principle: This assay quantitatively measures the ability of a compound to activate or inhibit a specific nuclear receptor's transcriptional activity. It utilizes a host cell line (e.g., HEK293) engineered to express a full-length NR and a reporter gene (e.g., luciferase) under the control of a DNA response element specific to that NR. An increase in luciferase signal indicates agonism, while a decrease in signal in the presence of a known agonist indicates antagonism.

Protocol: Dual-Luciferase Reporter Assay

  • Cell Seeding:

    • Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Transient Transfection:

    • For each well, prepare a transfection mix containing:

      • 50 ng of the NR expression plasmid (e.g., pCMV-hPXR).

      • 100 ng of the reporter plasmid (e.g., pGL4.35[luc2P/9XREM/Hygro] for PXR).

      • 5 ng of a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.

      • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

    • Replace the medium with 80 µL of fresh, serum-free medium and add the transfection mix. Incubate for 4-6 hours.

    • Add 100 µL of DMEM with 20% FBS (for a final concentration of 10% FBS) and incubate for another 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of cycloechinulin (e.g., from 100 µM to 1 nM) in appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • For Agonist Mode: Add the compound dilutions to the cells. Include a vehicle-only control and a known reference agonist control (e.g., 10 µM Rifampicin for PXR).

    • For Antagonist Mode: Add the compound dilutions along with a concentration of the reference agonist that yields ~80% of its maximal response (EC₈₀).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

    • Measure Firefly and Renilla luciferase activity using a dual-luciferase assay system on a plate luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • For agonist mode, plot the normalized data against the log of the cycloechinulin concentration and fit to a four-parameter logistic equation to determine EC₅₀ and maximal activation.

    • For antagonist mode, plot the data to determine the IC₅₀.

Tier 2: Co-regulator Recruitment Assay (TR-FRET)

Principle: Ligand binding induces a conformational change in the NR's LBD, creating a surface for interaction with co-activator or co-repressor proteins.[6] This assay measures the ligand-dependent interaction between the NR LBD and a peptide motif from a co-regulator. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose. An agonist will promote the recruitment of a co-activator peptide, leading to a high FRET signal.

G cluster_0 No Agonist cluster_1 Agonist Present A NR-LBD (Tb Donor) B Co-activator Peptide (FITC Acceptor) label_a No Proximity -> No FRET C NR-LBD (Tb Donor) E Agonist C->E D Co-activator Peptide (FITC Acceptor) E->D label_b Recruitment -> High FRET

Caption: Principle of a TR-FRET Nuclear Receptor Co-activator Recruitment Assay.

Protocol: LanthaScreen™ TR-FRET Coactivator Assay (Example)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.01% BSA).

    • Reconstitute GST-tagged NR-LBD protein, a fluorescently labeled co-activator peptide (e.g., D22), and a Terbium-labeled anti-GST antibody according to the supplier's instructions (e.g., Thermo Fisher Scientific).[11]

  • Assay Plate Setup (384-well format):

    • Add 2 µL of serially diluted cycloechinulin or reference ligand to the assay wells.

    • Prepare a master mix of the NR-LBD and the labeled co-activator peptide in assay buffer. Add 4 µL of this mix to each well.

    • Prepare a solution of the Terbium-labeled antibody in assay buffer. Add 4 µL of this solution to each well.

    • Final concentrations should be optimized but are typically in the low nanomolar range (e.g., 5 nM LBD, 200 nM peptide, 2 nM antibody).

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at two wavelengths: 495 nm (Terbium donor) and 520 nm (FITC acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Hypothetical Data Summary & Interpretation

Should cycloechinulin show activity, the data could be summarized as follows. This table is for illustrative purposes only.

Nuclear ReceptorTransactivation EC₅₀ (µM)% Max Activation (vs. Ref)Co-activator Recruitment EC₅₀ (µM)Binding IC₅₀ (µM)
PXR 8.575%5.26.1
AhR > 100Not Active> 100> 100
GR > 100Not Active> 100> 100
FXR 25.340% (Partial Agonist)18.922.4
ERα > 100 (Antagonist)IC₅₀ = 15.1Not Applicable> 100

Interpretation of Hypothetical Data:

  • PXR: The consistent EC₅₀ and IC₅₀ values across transactivation, co-activator recruitment, and binding assays would strongly suggest that cycloechinulin is a direct agonist of PXR.

  • FXR: The lower maximal activation and higher EC₅₀ suggest it may be a partial agonist of FXR.

  • ERα: The activity only in antagonist mode in the reporter assay, with no direct binding detected, might indicate an indirect mechanism of inhibition or a false positive from the primary screen, highlighting the need for orthogonal assays.

Conclusion and Strategic Implications

This guide presents a systematic, evidence-based framework for assessing the potential cross-reactivity of cycloechinulin with nuclear receptors. By employing a tiered approach from high-throughput screening to detailed biochemical characterization, researchers can generate a comprehensive profile of the compound's activity.

Identifying a significant interaction, such as PXR agonism, would have profound implications for drug development. It could predict potential drug-drug interactions, as PXR activation upregulates drug-metabolizing enzymes like CYP3A4.[7] Conversely, it could also suggest new therapeutic applications. This structured, scientifically rigorous approach is essential for fully understanding the pharmacological landscape of cycloechinulin and advancing its potential as a therapeutic agent.

References

  • Fujita, K., & Tanimoto, H. (2020). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 21(15), 5485. [Link]

  • Kojima, H. (2020). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 21(15), 5485. Published 2020 Jul 31. [Link]

  • ResearchGate. (2020). (PDF) Chemical Screening of Nuclear Receptor Modulators. Retrieved from [Link]

  • Lin, X., Li, M., & Chen, T. (2015). Targeting Nuclear Receptors with Marine Natural Products. Marine drugs, 13(4), 2161–2196. [Link]

  • Luo, Y., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 107. [Link]

  • Salehi, B., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12, 696515. [Link]

  • Zhou, C., Tabb, M. M., Nelson, E. L., Grün, F., & Blumberg, B. (2006). Pregnane X receptor and natural products: beyond drug-drug interactions. Expert opinion on drug metabolism & toxicology, 2(2), 167–179. [Link]

  • Gao, J., & Xie, W. (2010). The role of pregnane X receptor (PXR) in substance metabolism. Acta pharmaceutica Sinica. B, 2(4), 335–343. [Link]

  • Cui, W., et al. (2021). Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation. Nucleic acids research, 49(1), 162–175. [Link]

  • Mani, S., & Dou, W. (2017). The Interface between Cell Signaling Pathways and Pregnane X Receptor. International journal of molecular sciences, 18(11), 2313. [Link]

  • Gutierrez-Vazquez, C., & Quintana, F. J. (2018). The Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. Current allergy and asthma reports, 18(6), 34. [Link]

  • Quintana, F. J., et al. (2012). Aryl hydrocarbon receptor control of adaptive immunity. Pharmacological reviews, 64(2), 332–349. [Link]

  • Copeland, R. A. (2016). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Neurochemical research, 41(3), 441–461. [Link]

  • Nwachukwu, J. C., & Nettles, K. W. (2012). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Current topics in medicinal chemistry, 12(6), 521–537. [Link]

  • Sharma, A., et al. (2024). Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. Biomedicines, 12(7), 1599. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cycloechinulin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Cycloechinulin, a diketopiperazine fungal metabolite isolated from species like Aspergillus ochraceus, is a valuable compound in natural product research.[1] However, as with all mycotoxins, its handling and disposal demand a rigorous, scientifically grounded protocol to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides an in-depth, procedural framework for the proper disposal of Cycloechinulin. Moving beyond a simple checklist, it explains the causality behind each step, empowering you to manage this and other mycotoxin-derived waste streams with confidence and precision. The core principle is straightforward: all materials contaminated with Cycloechinulin must be treated as hazardous chemical waste from the point of generation to final disposal.

I. Hazard Identification and Risk Mitigation

Understanding the specific risks associated with Cycloechinulin is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for Cycloechinulin is not widely available, data from structurally related mycotoxins, such as Neoechinulin A, provide a strong basis for hazard assessment. The primary risks include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these hazards, all handling of Cycloechinulin, including weighing, reconstitution, and disposal preparation, must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particles.

Essential Safety and Handling Data
ParameterSpecificationSource
Hazard Class Acute Toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Specific Target Organ Toxicity - Single Exposure (Cat. 3, Respiratory)[2]
Handling Area Certified Chemical Fume HoodGeneral Laboratory Best Practice
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coat.[3][4]
Spill Response Absorb with inert material, decontaminate area, collect for hazardous waste disposal.[3][4]
Exposure Response Skin: Wash with soap and water. Eyes: Rinse with water for 15-20 mins. Ingestion/Inhalation: Seek immediate medical attention.[3]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Cycloechinulin is a multi-step process that ensures containment and compliance. This workflow minimizes risk by segregating, decontaminating, and securely packaging the waste for final disposal by trained professionals.

Cycloechinulin Waste Disposal Workflow

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Decontamination & Collection cluster_2 Step 3: Final Packaging & Disposal gen Waste Generation (Cycloechinulin Contaminated) solid Solid Waste (Gloves, Tubes, Wipes) gen->solid liquid Liquid Waste (Solutions, Solvents) gen->liquid sharps Sharps Waste (Needles, Pipette Tips) gen->sharps decon_solid Place in Labeled Solid Waste Bag solid->decon_solid decon_liquid Decontaminate with 10% Bleach Solution (24h contact time) liquid->decon_liquid decon_sharps Place in Puncture- Proof Sharps Container sharps->decon_sharps package_solid Place Bag in Hazardous Waste Bin decon_solid->package_solid package_liquid Collect in Labeled Hazardous Liquid Waste Container decon_liquid->package_liquid package_sharps Seal Sharps Container When 3/4 Full decon_sharps->package_sharps pickup Arrange Pickup by EHS Department package_solid->pickup package_liquid->pickup package_sharps->pickup

Caption: Workflow for Cycloechinulin Waste Management.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step to prevent accidental reactions and ensure compliant disposal.[4] Never mix mycotoxin waste with other waste streams.

  • Solid Waste: Includes contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, plastic tubes, and paper towels or absorbent pads used for cleanup.

  • Liquid Waste: Encompasses unused Cycloechinulin solutions, reaction mixtures, and solvent rinses from contaminated glassware. Common solvents for Cycloechinulin include DMF, DMSO, Ethanol, and Methanol.[1]

  • Sharps Waste: Consists of any contaminated item that can puncture skin, such as needles, syringes, pipette tips, and broken glass.

Step 2: Decontamination and Primary Containment

Decontamination renders the mycotoxin inactive, providing a crucial layer of safety. Most mycotoxins, while thermally stable, are susceptible to degradation by strong oxidizing agents.[5] Sodium hypochlorite (bleach) is a widely effective and accessible choice.

  • Protocol for Liquid Waste Decontamination:

    • Working in a chemical fume hood, carefully add a commercial bleach solution (containing 5-8% sodium hypochlorite) to the liquid waste to achieve a final concentration of at least 10% bleach.

    • For highly resistant mycotoxins, adjusting the solution to be slightly alkaline can improve efficacy. A protocol for inactivating T-2 mycotoxin recommends soaking in 2.5% sodium hypochlorite with 0.25 N sodium hydroxide for 4 hours.[6] For general purposes, a 24-hour contact time with a 10% bleach solution is a robust safety measure.

    • After the inactivation period, the liquid must still be collected in a designated hazardous liquid waste container (e.g., a high-density polyethylene carboy). Never pour treated or untreated mycotoxin waste down the drain.[7]

  • Containment of Solid and Sharps Waste:

    • Solids: Place directly into a clearly labeled, leak-proof plastic bag designated for solid hazardous waste. This bag should be kept within a secondary container (like a lidded bin) in the laboratory.

    • Sharps: Immediately place all contaminated sharps into an approved, puncture-resistant sharps container.[8]

Step 3: Labeling and Secondary Storage

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "Cycloechinulin Waste."

  • If mixed with solvents or other chemicals, list all components.

  • Keep containers securely sealed when not in use and store them in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

Step 4: Final Disposal

The final step is the transfer of waste to your institution's approved disposal stream.

  • Contact your Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4][9]

  • EHS professionals are trained to handle, transport, and document the disposal process in compliance with all federal, state, and local regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[9]

By adhering to this comprehensive protocol, you fulfill your professional responsibility, ensuring that the pursuit of scientific discovery does not compromise safety or environmental stewardship.

References

  • U.S. Department of Agriculture, Agricultural Marketing Service. Mycotoxin Handbook. (2023). [Link]

  • Karlovsky, P., et al. Impact of food processing and detoxification treatments on mycotoxin contamination. Mycotoxin Research. (2016). [Link]

  • University of Alabama at Birmingham. Procedures for the Inactivation and Safe Containment of Toxins.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.